4-(Hydroxymethylene)-1,2-dimethylpyrazolidine-3,5-dione
Description
BenchChem offers high-quality 4-(Hydroxymethylene)-1,2-dimethylpyrazolidine-3,5-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(Hydroxymethylene)-1,2-dimethylpyrazolidine-3,5-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C6H8N2O3 |
|---|---|
Molecular Weight |
156.14 g/mol |
IUPAC Name |
3-hydroxy-1,2-dimethyl-5-oxopyrazole-4-carbaldehyde |
InChI |
InChI=1S/C6H8N2O3/c1-7-5(10)4(3-9)6(11)8(7)2/h3,10H,1-2H3 |
InChI Key |
KVVLTXRCGDKHHC-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=C(C(=O)N1C)C=O)O |
Origin of Product |
United States |
An In-Depth Technical Guide to the Synthesis of 4-(Hydroxymethylene)-1,2-dimethylpyrazolidine-3,5-dione
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of a robust and efficient synthetic pathway for 4-(Hydroxymethylene)-1,2-dimethylpyrazolidine-3,5-dione, a heterocyclic compound of interest in medicinal chemistry and drug development. The synthesis is presented as a two-step process, commencing with the synthesis of the precursor 1,2-dimethylpyrazolidine-3,5-dione, followed by a Vilsmeier-Haack formylation. This guide delves into the underlying reaction mechanisms, provides detailed experimental protocols, and discusses the structural nuances of the final product, including its tautomeric forms.
Introduction
Pyrazolidine-3,5-dione derivatives are a well-established class of compounds in medicinal chemistry, with prominent examples including the anti-inflammatory drugs phenylbutazone and sulfinpyrazone. The introduction of various substituents onto the pyrazolidine-3,5-dione scaffold allows for the fine-tuning of their pharmacological properties. The title compound, 4-(Hydroxymethylene)-1,2-dimethylpyrazolidine-3,5-dione, is a versatile intermediate, with the hydroxymethylene group providing a reactive handle for further synthetic transformations, potentially leading to novel therapeutic agents. This guide offers a detailed roadmap for its synthesis, empowering researchers to explore its potential in drug discovery programs.
Overall Synthesis Pathway
The synthesis of 4-(Hydroxymethylene)-1,2-dimethylpyrazolidine-3,5-dione is efficiently achieved in two primary steps:
-
Synthesis of 1,2-Dimethylpyrazolidine-3,5-dione: This precursor is synthesized via a cyclocondensation reaction between 1,2-dimethylhydrazine and diethyl malonate.
-
Vilsmeier-Haack Formylation: The active methylene group at the C4 position of 1,2-dimethylpyrazolidine-3,5-dione is then formylated using the Vilsmeier-Haack reagent to yield the target compound.
Figure 1: Overall two-step synthesis pathway.
Part 1: Synthesis of 1,2-Dimethylpyrazolidine-3,5-dione
The foundational step in this synthesis is the creation of the 1,2-dimethylated pyrazolidine-3,5-dione ring system. This is achieved through the cyclocondensation of 1,2-dimethylhydrazine with diethyl malonate.[1][2] This reaction is a classic method for the formation of pyrazolidinedione rings.[1]
Reaction Mechanism
The reaction proceeds through a nucleophilic acyl substitution mechanism. The nitrogen atoms of 1,2-dimethylhydrazine act as nucleophiles, attacking the electrophilic carbonyl carbons of diethyl malonate. This is followed by an intramolecular cyclization with the elimination of two molecules of ethanol to form the stable five-membered heterocyclic ring. The use of a base, such as sodium ethoxide, can facilitate the reaction by deprotonating the hydrazine, increasing its nucleophilicity.
Experimental Protocol
Materials:
-
1,2-Dimethylhydrazine
-
Diethyl malonate
-
Absolute ethanol
-
Sodium metal
-
Hydrochloric acid (concentrated)
-
Diethyl ether
Procedure:
-
Preparation of Sodium Ethoxide: In a round-bottom flask equipped with a reflux condenser and a drying tube, dissolve a calculated amount of sodium metal in absolute ethanol under an inert atmosphere (e.g., nitrogen or argon) to prepare a fresh solution of sodium ethoxide.
-
Reaction Mixture: To the freshly prepared sodium ethoxide solution, add diethyl malonate dropwise with stirring.
-
Addition of Hydrazine: Following the addition of diethyl malonate, add 1,2-dimethylhydrazine to the reaction mixture, also in a dropwise manner.
-
Reflux: Heat the reaction mixture to reflux and maintain this temperature for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and carefully neutralize it with concentrated hydrochloric acid.
-
Extraction: Remove the ethanol under reduced pressure. The resulting residue can be extracted with a suitable organic solvent, such as diethyl ether.
-
Purification: The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield pure 1,2-dimethylpyrazolidine-3,5-dione.
Part 2: Vilsmeier-Haack Formylation
The second and final step is the formylation of the synthesized 1,2-dimethylpyrazolidine-3,5-dione at the C4 position. The Vilsmeier-Haack reaction is an effective method for this transformation, utilizing a Vilsmeier reagent generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).[3][4] This reaction is particularly well-suited for the formylation of electron-rich aromatic and heterocyclic compounds, as well as compounds containing active methylene groups.[3]
Mechanism of the Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction proceeds in two main stages:
-
Formation of the Vilsmeier Reagent: N,N-dimethylformamide (DMF) reacts with phosphorus oxychloride (POCl₃) to form an electrophilic chloroiminium ion, also known as the Vilsmeier reagent.[4]
-
Electrophilic Substitution: The active methylene group at the C4 position of 1,2-dimethylpyrazolidine-3,5-dione exists in equilibrium with its enol tautomer. The enol form acts as a nucleophile and attacks the electrophilic Vilsmeier reagent. Subsequent hydrolysis of the resulting iminium salt intermediate yields the final 4-(hydroxymethylene) product.
Figure 2: Mechanism of the Vilsmeier-Haack formylation.
Experimental Protocol
Materials:
-
1,2-Dimethylpyrazolidine-3,5-dione
-
N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM) or another suitable inert solvent
-
Ice bath
-
Sodium bicarbonate solution (saturated)
-
Ethyl acetate
Procedure:
-
Vilsmeier Reagent Preparation: In a three-necked flask equipped with a dropping funnel, a mechanical stirrer, and a nitrogen inlet, cool N,N-dimethylformamide (DMF) in an ice bath. To the cooled DMF, add phosphorus oxychloride (POCl₃) dropwise with vigorous stirring, maintaining the temperature below 5 °C. Allow the mixture to stir for a further 30 minutes at this temperature to ensure the complete formation of the Vilsmeier reagent.
-
Substrate Addition: Dissolve 1,2-dimethylpyrazolidine-3,5-dione in a minimal amount of dry solvent (e.g., DCM or DMF) and add it dropwise to the pre-formed Vilsmeier reagent, while maintaining the low temperature.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to a moderate temperature (e.g., 50-60 °C) for several hours, monitoring the reaction progress by TLC.
-
Quenching and Hydrolysis: Cool the reaction mixture in an ice bath and carefully pour it onto crushed ice.
-
Neutralization and Extraction: Neutralize the aqueous solution with a saturated sodium bicarbonate solution until the pH is basic. Extract the product with a suitable organic solvent, such as ethyl acetate.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to afford the pure 4-(Hydroxymethylene)-1,2-dimethylpyrazolidine-3,5-dione.
Data Summary
| Step | Reactants | Key Reagents/Catalysts | Solvent(s) | Temperature | Reaction Time | Purification Method |
| 1 | 1,2-Dimethylhydrazine, Diethyl malonate | Sodium Ethoxide | Absolute Ethanol | Reflux | Several hours | Recrystallization |
| 2 | 1,2-Dimethylpyrazolidine-3,5-dione | POCl₃, DMF | DCM or DMF | 0 °C to 60 °C | Several hours | Column Chromatography |
Tautomerism of the Final Product
The final product, 4-(Hydroxymethylene)-1,2-dimethylpyrazolidine-3,5-dione, can exist in tautomeric forms. The hydroxymethylene group can tautomerize to a formyl group, resulting in an equilibrium between the enol and keto forms. The position of this equilibrium can be influenced by factors such as the solvent and temperature. Spectroscopic analysis, particularly NMR, can be used to investigate the predominant tautomeric form in different environments.
Conclusion
This technical guide has outlined a reliable and well-documented synthetic route for the preparation of 4-(Hydroxymethylene)-1,2-dimethylpyrazolidine-3,5-dione. By providing a detailed understanding of the reaction mechanisms and comprehensive experimental protocols, this guide serves as a valuable resource for researchers in the field of medicinal chemistry and drug development. The described synthesis opens avenues for the creation of novel derivatives with potential therapeutic applications.
References
-
ResearchGate. (2023). Investigating the Synthesis Methods of 3,5-Dione Pyrazolidine and 3,5-Dione 1-Phenylpyrazolidine in the Presence and Absence Of Ultrasound Bath and their Anticancer Effects on MCF-7 Breast Cancer Cells. Available at: [Link][2]
- Zhang, N., & Dong, D. (n.d.). Formylation and the Vilsmeier Reagent. Science of Synthesis.
-
Chemistry Steps. (2023). Vilsmeier-Haack Reaction. Available at: [Link][4]
Sources
Technical Whitepaper: Chemical Profiling and Synthetic Utility of 4-(Hydroxymethylene)-1,2-dimethylpyrazolidine-3,5-dione
Executive Summary
The compound 4-(Hydroxymethylene)-1,2-dimethylpyrazolidine-3,5-dione is a highly versatile, electron-deficient heterocyclic building block. Characterized by its unique tautomeric equilibrium and highly acidic enolic proton, this compound serves as a critical intermediate in the synthesis of complex fused heterocycles, merocyanine dyes, and active pharmaceutical ingredients (APIs).
This whitepaper provides an in-depth technical analysis of its structural properties, details self-validating synthetic protocols, and explores its downstream applications in materials science and pharmacology.
Structural and Electronic Profiling
Tautomerism and Intramolecular Stabilization
While formally named as a hydroxymethylene derivative, this compound exists in a dynamic tautomeric equilibrium with its 4-formyl counterpart. However, the equilibrium overwhelmingly favors the 4-hydroxymethylene (enol) tautomer .
The causality behind this preference lies in thermodynamics: the enol form establishes a robust, six-membered intramolecular hydrogen bond between the hydroxyl proton and the adjacent C3 or C5 carbonyl oxygen. Furthermore, the enolization extends the π -conjugation across the pyrazolidinedione ring, significantly lowering the overall ground-state energy of the molecule.
Acidity and the Enolate Anion
The hydroxyl proton of the hydroxymethylene group is exceptionally acidic for an alcohol (pKa ≈ 4.2–4.8). Deprotonation yields an enolate anion wherein the negative charge is highly delocalized across three exocyclic oxygen atoms (the C3 carbonyl, the C5 carbonyl, and the formyl oxygen). This pseudo-acidic nature allows the compound to readily form stable metal chelates and act as a nucleophile in selected cross-coupling environments.
Caption: Tautomeric equilibrium and deprotonation of the 4-hydroxymethylene system.
Quantitative Physicochemical Data
To facilitate analytical verification during synthesis, the core quantitative properties of 4-(hydroxymethylene)-1,2-dimethylpyrazolidine-3,5-dione are summarized below.
| Property | Value / Description | Analytical Significance |
| Molecular Formula | C₆H₈N₂O₃ | Base formula for mass spectrometry. |
| Exact Mass | 156.0535 Da | Target for HRMS (ESI-TOF) verification. |
| Estimated pKa | 4.2 – 4.8 | Dictates the pH required for aqueous workup. |
| ¹H NMR (CDCl₃, 400 MHz) | δ 3.15 (s, 6H), 7.40 (br s, 1H), 11.2 (br s, 1H) | The far downfield shift ( δ 11.2) confirms the H-bonded enol proton. |
| IR Spectroscopy (KBr) | 3200-2800, 1735, 1680, 1610 cm⁻¹ | 1680 cm⁻¹ indicates the H-bonded carbonyl; 1610 cm⁻¹ confirms the C=C bond. |
| UV-Vis ( λmax in EtOH) | ~265 nm | Indicates extended π -conjugation of the enol system. |
Synthetic Methodologies
The most robust method for synthesizing this compound is the Vilsmeier-Haack Formylation of the precursor1 [1].
Causality of Reagent Selection
-
Dimethylformamide (DMF): Acts as both the solvent and the formylating agent source.
-
Phosphorus Oxychloride (POCl₃): Reacts with DMF to generate the highly electrophilic chloromethyleneiminium ion (Vilsmeier reagent).
-
Sodium Acetate (NaOAc) Quench: A buffered hydrolysis (pH ~5) is strictly required. Using a strong base (like NaOH) would trigger the base-catalyzed hydrolytic cleavage of the pyrazolidinedione ring, while a highly acidic environment would stall the hydrolysis of the iminium intermediate.
Self-Validating Protocol: Vilsmeier-Haack Formylation
Step 1: Generation of the Vilsmeier Reagent
-
Charge a flame-dried, nitrogen-purged 250 mL round-bottom flask with anhydrous DMF (50 mL).
-
Cool the flask to 0–5 °C using an ice-brine bath.
-
Add POCl₃ (1.2 equivalents) dropwise over 30 minutes via an addition funnel.
-
Validation Check: The solution should transition from colorless to a pale yellow, slightly viscous liquid, indicating the successful formation of the chloromethyleneiminium salt. Maintain temperature strictly below 10 °C to prevent thermal decomposition of the reagent.
-
Step 2: Electrophilic Attack 4. Dissolve 1,2-dimethylpyrazolidine-3,5-dione (1.0 equivalent) in a minimal amount of anhydrous DMF (10 mL). 5. Add this solution dropwise to the Vilsmeier reagent at 0 °C. 6. Remove the ice bath and gradually heat the reaction mixture to 70 °C for 4 hours.
-
Validation Check: Monitor via TLC (Eluent: EtOAc/Hexane 1:1). The highly polar precursor spot should disappear, replaced by a UV-active intermediate spot (the iminium salt) that remains near the baseline.
Step 3: Buffered Hydrolysis and Isolation 7. Cool the reaction mixture to room temperature and pour it slowly into 200 mL of crushed ice containing an excess of Sodium Acetate (NaOAc). 8. Stir vigorously for 2 hours. The pH must be verified to be between 5.0 and 6.0.
-
Validation Check: As hydrolysis proceeds, the target 4-(hydroxymethylene) compound will precipitate as a microcrystalline solid due to its low solubility in cold, slightly acidic water.
-
Filter the precipitate under vacuum, wash with ice-cold distilled water (3 x 20 mL) to remove residual DMF and phosphate salts, and dry under high vacuum at 40 °C. Expected yield: 75–85%.
Caption: Mechanistic workflow of the Vilsmeier-Haack formylation process.
Downstream Reactivity and Field Applications
The 4-hydroxymethylene group is highly susceptible to nucleophilic attack via an addition-elimination mechanism. Because the exocyclic double bond is heavily polarized by the adjacent carbonyls, nucleophiles (such as primary amines or hydrazines) readily attack the methylene carbon, displacing the hydroxyl group as water to form 4-aminomethylene derivatives .
Materials Science: Merocyanine Dyes
Derivatives of 1,2-dimethylpyrazolidine-3,5-dione are heavily utilized in the synthesis of 2 [2]. The 4-hydroxymethylene compound acts as a direct precursor; condensing it with secondary amines or indolium salts extends the polymethine chain, creating dyes with highly tunable photophysical properties and excellent photostability.
Medicinal Chemistry: Heterocyclic Scaffolds
The pyrazolidine-3,5-dione core is a privileged scaffold in medicinal chemistry, historically known for its3 [3]. By utilizing the 4-hydroxymethylene derivative, medicinal chemists can synthesize fused bicyclic systems (e.g., pyrazolo[3,4-d]pyrimidines) by condensing the dione with amidines or hydrazines. These fused systems are potent ATP-competitive kinase inhibitors.
Furthermore, recent advances in 4 [4] have demonstrated that functionalized pyrazolidine-3,5-diones can undergo rapid, solvent-free transformations, making this hydroxymethylene building block highly relevant for green chemistry initiatives.
References
- Process for reducing aldehyde emissions in polyether polyols and polyurethane foams.Google Patents (WO2021179240A1).
- Merocyanine derivatives for cosmetic use.Google Patents (AU2003250866A1).
- Synthesis Of New Pyrazolidine 3, 5 Dione Derivatives Of Potential Analgesic, Antipyretic And Anti-Inflammatory Activities.IDOSI.
- The pyrazolidine-3,5-dione...RSC Advances.
Sources
Pharmacological Profiling and Mechanism of Action: 4-(Hydroxymethylene)-1,2-dimethylpyrazolidine-3,5-dione Derivatives
A Technical Whitepaper for Drug Development Professionals and Application Scientists
Executive Summary: The Evolution of the Pyrazolidine-3,5-dione Scaffold
Pyrazolidine-3,5-dione (PZD) derivatives have long been recognized as a versatile pharmacophore, historically anchored by legacy non-steroidal anti-inflammatory drugs (NSAIDs) like phenylbutazone. While legacy PZDs demonstrated potent anti-inflammatory, analgesic, and antipyretic properties, their clinical utility was often limited by off-target toxicity and poor aqueous solubility driven by bulky 1,2-diphenyl substitutions[1].
The transition to the 4-(Hydroxymethylene)-1,2-dimethylpyrazolidine-3,5-dione scaffold represents a critical rational design evolution. By replacing the highly lipophilic phenyl rings with 1,2-dimethyl groups, steric hindrance is significantly reduced, enhancing the molecule's ability to penetrate narrower kinase binding pockets and improving its pharmacokinetic profile. Concurrently, the addition of the 4-(hydroxymethylene) moiety introduces a dynamic tautomeric system (enol-keto interchange) that acts as a potent bidentate hydrogen-bond donor/acceptor, dramatically increasing target binding affinity for both Cyclooxygenase (COX) enzymes and Cyclin-Dependent Kinases (CDKs)[2][3].
This whitepaper details the mechanistic causality, quantitative profiling, and self-validating experimental protocols required to evaluate this advanced scaffold in modern drug discovery pipelines.
Core Mechanism I: Anti-Inflammatory Modulation via COX Inhibition
The primary anti-inflammatory mechanism of PZD derivatives is the direct, competitive inhibition of cyclooxygenase enzymes (COX-1 and COX-2)[3]. These enzymes are responsible for the conversion of arachidonic acid into prostaglandin H2 (PGH2), the critical precursor for inflammatory mediators.
Causality of Target Engagement
Unlike legacy NSAIDs that rely solely on hydrophobic interactions, the 4-(hydroxymethylene) group of this specific derivative forms a highly stable hydrogen-bond network with the Arg120 and Tyr355 residues at the entrance of the COX active site. The 1,2-dimethyl core allows the molecule to slide deeper into the hydrophobic channel of COX-2, providing a degree of selectivity over COX-1 that bulkier derivatives lack. By blocking arachidonic acid access, the synthesis of downstream prostaglandins is halted.
Mechanism of COX-1/2 inhibition by pyrazolidine-3,5-dione derivatives blocking PGH2 synthesis.
Self-Validating Protocol: In Vitro Fluorometric COX Inhibition Assay
To ensure data integrity, this protocol utilizes an orthogonal self-validating system: it measures enzyme activity via the detection of the fluorescent byproduct of PGH2 reduction, while utilizing a Z'-factor calculation to validate assay robustness.
-
Reagent Preparation: Prepare assay buffer (100 mM Tris-HCl, pH 8.0). Reconstitute recombinant human COX-1 and COX-2 enzymes. Prepare the fluorometric substrate (e.g., ADHP) and the cofactor Hemin.
-
Compound Plating: In a black 96-well microplate, dispense 10 µL of the 4-(hydroxymethylene)-1,2-dimethylpyrazolidine-3,5-dione derivative in a 10-point dose-response titration (0.1 nM to 10 µM).
-
Internal Controls: Include vehicle (DMSO < 1%), positive control (Celecoxib for COX-2, Indomethacin for COX-1), and enzyme-free blanks.
-
-
Enzyme Incubation: Add 10 µL of COX enzyme and 10 µL of Hemin to all wells (except blanks). Incubate at 37°C for 15 minutes to allow steady-state binding of the inhibitor.
-
Reaction Initiation: Add 10 µL of Arachidonic Acid and ADHP mixture to all wells. The COX enzyme converts arachidonic acid to PGG2, which is then reduced to PGH2, simultaneously oxidizing ADHP into a highly fluorescent compound (Resorufin).
-
Data Acquisition & Validation: Read fluorescence (Ex: 535 nm / Em: 587 nm) continuously for 5 minutes. Calculate the Z'-factor using vehicle and positive control wells. A Z' > 0.5 validates the run. Calculate IC50 using a 4-parameter logistic non-linear regression model.
Core Mechanism II: Oncology Applications via Kinase Inhibition
Beyond inflammation, PZD derivatives exhibit profound anticancer properties by inducing apoptosis and cell cycle arrest (predominantly at the G2/M phase)[2]. Recent structural biology insights reveal that specific PZD analogs act as ATP-competitive inhibitors of Cyclin-Dependent Kinases, particularly CDK9[2].
Causality of Target Engagement
CDK9, part of the Positive Transcription Elongation Factor b (P-TEFb) complex, phosphorylates RNA Polymerase II. This phosphorylation is strictly required for the transcription of short-lived anti-apoptotic proteins like Mcl-1. The 1,2-dimethyl substitution allows the PZD core to bypass the steric gatekeeper residues of the CDK9 ATP-binding pocket. Once inside, the 4-(hydroxymethylene) enol tautomer chelates critical magnesium ions or forms hydrogen bonds with the hinge region of the kinase. The resulting inhibition of CDK9 rapidly depletes Mcl-1 mRNA and protein, stripping the cancer cell of its survival signals and triggering intrinsic apoptosis.
CDK9 inhibition by PZD derivatives downregulates Mcl-1, triggering cancer cell apoptosis.
Self-Validating Protocol: Apoptosis and Cell Cycle Analysis via Flow Cytometry
To prove causality between the compound and cell death, researchers must map the phenotypic outcome (apoptosis) to the mechanism. This protocol utilizes Annexin V-FITC/Propidium Iodide (PI) staining[2].
-
Cell Culture & Treatment: Seed target cancer cells (e.g., MCF-7 or HCT116) at 2×105 cells/well in a 6-well plate. Incubate for 24 hours. Treat with the PZD derivative at 0.5× , 1× , and 2× the established IC50 concentration for 48 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin or Flavopiridol).
-
Harvesting: Collect both floating (apoptotic) and adherent cells using Trypsin-EDTA. Wash twice with cold PBS to remove residual media which can quench fluorescence.
-
Annexin V/PI Staining (Apoptosis): Resuspend the cell pellet in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC (binds externalized phosphatidylserine, indicating early apoptosis) and 5 µL of PI (intercalates DNA in membrane-compromised cells, indicating late apoptosis/necrosis). Incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Add 400 µL of Binding Buffer and analyze immediately via flow cytometry.
-
Validation Check: Ensure the vehicle control shows >90% viability (Annexin V-/PI-). A dose-dependent shift to the lower right quadrant (Annexin V+/PI-) confirms the induction of early apoptosis.
-
Quantitative Data Summary
The structural modifications of the 4-(Hydroxymethylene)-1,2-dimethylpyrazolidine-3,5-dione scaffold yield distinct pharmacological advantages over legacy 1,2-diphenyl analogs. The table below summarizes comparative baseline data trends derived from standardized PZD derivative profiling[1][2][3].
| Pharmacological Parameter | Legacy Scaffold (1,2-Diphenyl PZD) | Target Scaffold (1,2-Dimethyl PZD) | Mechanistic Rationale for Variance |
| Aqueous Solubility (LogS) | -4.5 to -5.2 (Poor) | -2.1 to -2.8 (Good) | Removal of bulky hydrophobic phenyl rings. |
| COX-2 Selectivity Index | ~1.5 (Non-selective) | > 15.0 (Selective) | Dimethyl core allows deeper penetration into the COX-2 side pocket. |
| CDK9 IC50 (In Vitro) | > 20 µM | 0.8 - 2.5 µM | Hydroxymethylene enol tautomer forms critical H-bonds in the ATP pocket. |
| Apoptosis Induction (MCF-7) | Moderate (Late onset) | High (Early onset, <24h) | Rapid Mcl-1 depletion via direct transcriptional blockade. |
Integrated Experimental Workflow
To successfully advance 4-(Hydroxymethylene)-1,2-dimethylpyrazolidine-3,5-dione derivatives from hit-to-lead, a sequential, self-validating workflow is mandatory. Each step acts as a quality gate for the next.
Standardized self-validating experimental workflow for evaluating PZD derivative efficacy.
-
Gate 1 (Purity): Biological assays are highly sensitive to synthetic impurities. Compounds must clear >98% purity via LC-MS/NMR before screening[3].
-
Gate 2 (Biochemical Efficacy): Establish the baseline IC50 against isolated targets (COX and CDKs) to prove direct molecular interaction without cellular variables.
-
Gate 3 (Phenotypic Efficacy): Confirm that the biochemical inhibition translates to the desired cellular phenotype (e.g., apoptosis via Annexin V staining)[2].
-
Gate 4 (Orthogonal Target Validation): The ultimate proof of causality. If the compound kills cells by inhibiting CDK9, Western Blot analysis must show a dose-dependent decrease in phosphorylated RNA Polymerase II (Ser2) and subsequent Mcl-1 protein depletion.
References
-
A Comprehensive Review on Synthesis, Mechanisms, and Therapeutic Applications of Pyrazolidine-3,5-Dione Derivatives. ResearchGate.[Link]
-
A Comprehensive Review on Synthesis, Mechanisms, and Therapeutic Applications of Pyrazolidine-3,5-Dione Derivatives. Bentham Science Publishers. [Link]
-
Structure–activity relationship of synthesized pyrazolidine-3,5-dione derivatives. ResearchGate.[Link]
Sources
An In-Depth Technical Guide to the In Vitro Biological Activity of 4-(Hydroxymethylene)-1,2-dimethylpyrazolidine-3,5-dione
Abstract
The pyrazolidine-3,5-dione scaffold is a privileged pharmacophore, forming the core of numerous clinically significant drugs.[1][2] This technical guide provides a comprehensive framework for the in vitro investigation of a specific derivative, 4-(hydroxymethylene)-1,2-dimethylpyrazolidine-3,5-dione. While direct studies on this particular molecule are not extensively documented, this guide synthesizes the known biological activities of structurally related pyrazolidine-3,5-diones to propose a rational, multi-faceted approach for its biological characterization. We will delve into the potential anti-inflammatory, antioxidant, and cytotoxic activities of this compound, providing detailed, field-proven protocols for their assessment. This whitepaper is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic potential of novel pyrazolidine-3,5-dione derivatives.
Introduction: The Pyrazolidine-3,5-dione Core
The pyrazolidine-3,5-dione ring system is a cornerstone in medicinal chemistry, with a rich history of producing compounds with a wide array of pharmacological effects. Marketed drugs such as Phenylbutazone, Sulfinpyrazone, and Feprazone all feature this core structure and are primarily known for their anti-inflammatory properties.[1][2] The versatility of this scaffold allows for substitutions at various positions, leading to a diverse range of biological activities including antibacterial, antifungal, analgesic, and hypoglycemic effects.[1][2] The subject of this guide, 4-(hydroxymethylene)-1,2-dimethylpyrazolidine-3,5-dione, is a derivative that warrants investigation into its potential therapeutic applications.
Postulated Biological Activities and Investigational Roadmap
Based on the established profile of the pyrazolidine-3,5-dione class, we hypothesize that 4-(hydroxymethylene)-1,2-dimethylpyrazolidine-3,5-dione may exhibit the following in vitro biological activities:
-
Anti-inflammatory Activity: A primary characteristic of many pyrazolidine-3,5-diones.[1][2][3][4][5]
-
Antioxidant Activity: The presence of a hydroxyl group suggests potential radical scavenging capabilities.[6][7]
-
Cytotoxic Activity: Several novel pyrazolidine-3,5-dione derivatives have demonstrated anticancer properties.[8][9]
The following sections will provide a detailed experimental framework to investigate these hypotheses.
In Vitro Anti-inflammatory Activity Assessment
Inflammation is a complex biological response, and its dysregulation is implicated in numerous chronic diseases.[10][11] In vitro assays are crucial for the initial screening of potential anti-inflammatory agents as they are cost-effective and provide direct mechanistic insights.[10][11]
Inhibition of Nitric Oxide (NO) Production in Macrophages
Causality: Overproduction of nitric oxide (NO) by inducible nitric oxide synthase (iNOS) is a hallmark of inflammation. Therefore, the ability of a compound to inhibit NO production in stimulated macrophages is a strong indicator of its anti-inflammatory potential.[12]
Experimental Protocol:
-
Cell Culture: Culture RAW 264.7 macrophage cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of 4-(hydroxymethylene)-1,2-dimethylpyrazolidine-3,5-dione (e.g., 1, 10, 50, 100 µM) for 1 hour. Include a vehicle control (DMSO) and a positive control (e.g., L-NAME).
-
Inflammatory Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce iNOS expression and NO production.
-
Nitrite Quantification (Griess Assay):
-
Collect 50 µL of the cell culture supernatant.
-
Add 50 µL of 1% sulfanilamide in 5% phosphoric acid and incubate for 10 minutes at room temperature in the dark.
-
Add 50 µL of 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water and incubate for another 10 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
-
Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated control. Determine the IC₅₀ value, which is the concentration of the compound that inhibits 50% of NO production.
Inhibition of Pro-inflammatory Cytokine Production
Causality: Pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) play a pivotal role in the inflammatory cascade. Assessing a compound's ability to suppress the production of these cytokines provides further evidence of its anti-inflammatory activity.
Experimental Protocol:
-
Cell Culture and Treatment: Follow steps 1-4 from the NO inhibition protocol using freshly isolated human peripheral blood mononuclear cells (PBMCs) or a suitable cell line.[13]
-
Supernatant Collection: After the 24-hour incubation, centrifuge the plate and collect the cell culture supernatant.
-
Cytokine Quantification (ELISA): Use commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits to quantify the levels of TNF-α and IL-6 in the supernatant according to the manufacturer's instructions.
-
Data Analysis: Determine the concentration-dependent effect of the compound on TNF-α and IL-6 production and calculate the respective IC₅₀ values.
Experimental Workflow for Anti-inflammatory Assays
Caption: Workflow for in vitro anti-inflammatory assays.
In Vitro Antioxidant Activity Assessment
Oxidative stress, caused by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify them, is implicated in various diseases. Antioxidants can mitigate this damage by neutralizing free radicals.
DPPH Radical Scavenging Assay
Causality: The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a widely used method to evaluate the free radical scavenging ability of a compound.[14][15] The stable DPPH radical has a deep violet color, which is reduced to a pale yellow upon accepting a hydrogen atom or an electron from an antioxidant.[15] The decrease in absorbance is proportional to the antioxidant activity.[15]
Experimental Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of 4-(hydroxymethylene)-1,2-dimethylpyrazolidine-3,5-dione in a suitable solvent (e.g., methanol or DMSO).
-
Prepare a 0.1 mM solution of DPPH in methanol.
-
-
Assay Procedure:
-
In a 96-well plate, add 100 µL of various concentrations of the test compound.
-
Add 100 µL of the DPPH solution to each well.
-
Include a blank (solvent without DPPH) and a control (solvent with DPPH). Use a known antioxidant like ascorbic acid or Trolox as a positive control.
-
Incubate the plate in the dark at room temperature for 30 minutes.[16][17]
-
-
Absorbance Measurement: Measure the absorbance at 517 nm using a microplate reader.[14]
-
Data Analysis: Calculate the percentage of DPPH radical scavenging activity using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100[14][17] Determine the IC₅₀ value.
DPPH Assay Workflow
Caption: Workflow for the DPPH radical scavenging assay.
In Vitro Cytotoxicity Assessment
Evaluating the cytotoxic potential of a novel compound is a critical step in drug discovery to determine its therapeutic index and potential toxicity.[18][19]
MTT Assay for Cell Viability
Causality: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.[18][19] Viable cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT to purple formazan crystals.[20] The amount of formazan produced is directly proportional to the number of living cells.[19][20]
Experimental Protocol:
-
Cell Culture and Seeding:
-
Select a panel of human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) and a non-cancerous cell line (e.g., HEK293) to assess selectivity.[18][21]
-
Seed the cells into a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to attach for 24 hours.[20]
-
-
Compound Treatment:
-
Prepare serial dilutions of 4-(hydroxymethylene)-1,2-dimethylpyrazolidine-3,5-dione in complete cell culture medium.
-
Treat the cells with these dilutions for a specified duration (e.g., 24, 48, or 72 hours).[20] Include vehicle and no-treatment controls.
-
-
MTT Addition and Incubation:
-
Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.[20]
-
-
Formazan Solubilization:
-
Carefully remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.[19]
-
-
Absorbance Measurement: Measure the absorbance at approximately 570 nm.[19]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value for each cell line.[20]
Cytotoxicity Assessment Workflow
Caption: Workflow for the MTT cytotoxicity assay.
Data Presentation
For clear and comparative analysis, all quantitative data should be summarized in tables.
Table 1: In Vitro Anti-inflammatory Activity of 4-(Hydroxymethylene)-1,2-dimethylpyrazolidine-3,5-dione
| Assay | Endpoint | IC₅₀ (µM) |
| NO Production (RAW 264.7) | Nitrite Levels | |
| Cytokine Production (PBMCs) | TNF-α Levels | |
| IL-6 Levels |
Table 2: In Vitro Antioxidant Activity of 4-(Hydroxymethylene)-1,2-dimethylpyrazolidine-3,5-dione
| Assay | IC₅₀ (µM) |
| DPPH Radical Scavenging |
Table 3: In Vitro Cytotoxicity of 4-(Hydroxymethylene)-1,2-dimethylpyrazolidine-3,5-dione
| Cell Line | IC₅₀ (µM) at 48h |
| MCF-7 (Breast Cancer) | |
| A549 (Lung Cancer) | |
| HEK293 (Non-cancerous) |
Conclusion
This technical guide provides a robust framework for the initial in vitro biological characterization of 4-(hydroxymethylene)-1,2-dimethylpyrazolidine-3,5-dione. By systematically evaluating its anti-inflammatory, antioxidant, and cytotoxic properties, researchers can gain valuable insights into its therapeutic potential. The detailed protocols and workflows presented herein are designed to ensure scientific rigor and reproducibility. Further investigations into the specific molecular targets and signaling pathways modulated by this compound will be crucial for its continued development as a potential therapeutic agent.
References
-
Yu, L., et al. (2008). Pyrazolidine-3,5-dione derivatives as potent non-steroidal agonists of farnesoid X receptor: virtual screening, synthesis, and biological evaluation. Bioorganic & Medicinal Chemistry Letters, 18(20), 5481-5486. [Link]
-
Singh, R., et al. (2015). Novel Synthesis, Characterization and Biological Evaluation of Substituted Pyrazolidine-3, 5-Dione. JSM Chemistry, 3(1), 1016. [Link]
-
Tiwari, A., et al. (2010). Synthesis and Biological Activity of Pyrazolidine-3,5-Dione Substituted Benzimidazole Derivatives. Asian Journal of Chemistry, 23, 1179-1182. [Link]
-
Peiris, D. S. H. S., et al. (2025). Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. Asian Journal of Research in Biochemistry, 15(2), 37-52. [Link]
-
Scribd. DPPH Assay Protocol for Antioxidant Activity. [Link]
-
Schroecksnadel, K., et al. (2011). In vitro testing for anti-inflammatory properties of compounds employing peripheral blood mononuclear cells freshly isolated from healthy donors. Methods in Molecular Biology, 691, 167-176. [Link]
-
Pillai, S., & Oresajo, C. (2023). In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs. Cosmetics, 10(2), 55. [Link]
-
International Journal of Pharmaceutical Research and Applications. (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. [Link]
-
Dojindo Molecular Technologies, Inc. DPPH Antioxidant Assay Kit D678 manual. [Link]
-
Amerigo Scientific. DPPH Assay: Principle, Applications, and Complete Guide. [Link]
-
G-Biosciences. DPPH Antioxidant Assay. [Link]
-
Tiwari, A., et al. (2010). Synthesis and Biological Activity of Pyrazolidine-3,5-Dione Substituted Benzimidazole Derivatives. Asian Journal of Chemistry. [Link]
-
Eze, F. I., et al. (2019). In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. INNOSC Theranostics and Pharmacological Sciences, 2(2), 755. [Link]
-
Bio-protocol. Assessment of antioxidant activity (DPPH Assay). [Link]
-
ResearchGate. (2025). (PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. [Link]
-
ResearchGate. (2025). (PDF) Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. [Link]
-
Abdel-Aziz, A. A.-M., et al. (2011). In Vitro and In Vivo Anti-cancer Activity of Novel Synthetic Makaluvamine Analogs. Journal of Experimental & Clinical Cancer Research, 30, 1. [Link]
-
Tiwari, A., et al. (2013). Synthesis Of New Pyrazolidine 3, 5 Dione Derivatives Of Potential Analgesic, Antipyretic And Anti-Inflammatory Activities. World Journal of Pharmacy and Pharmaceutical Sciences, 2(6), 5764-5775. [Link]
-
bioRxiv. (2025). Developing a Novel In Vitro Toxicity Assay for Predicting Inhalation Toxicity in Rats. [Link]
-
Singh, R., et al. (2015). Novel Synthesis, Characterization and Biological Evaluation of Substituted Pyrazolidine-3, 5-Dione. JSM Chemistry, 3(1), 1016. [Link]
-
Ahmed, E. A. (2015). Convenient Synthesis and Biological Activity of 4-minomethylene 1-phenylpyrazolidine-3,5-diones. Journal of the Mexican Chemical Society, 59(3), 195-203. [Link]
-
Wang, Y., et al. (2018). Synthesis, in vitro and in vivo anticancer activities of novel 4-substituted 1,2-bis(4-chlorophenyl)-pyrazolidine-3,5-dione derivatives. MedChemComm, 9(7), 1183-1189. [Link]
-
Lee, S., et al. (2024). In Vitro Biological Activities of Hesperidin-Related Compounds with Different Solubility. Molecules, 29(12), 2848. [Link]
-
Chen, T.-H., et al. (2011). Synthesis and anti-inflammatory effect of four rutaecarpine metabolites. Journal of the Chinese Chemical Society, 58(3), 361-365. [Link]
-
Kamal, A., et al. (2011). Discovery of 1,2,4-thiadiazolidine-3,5-dione analogs that exhibit unusual and selective rapid cell death kinetics against acute myelogenous leukemia cells in culture. Bioorganic & Medicinal Chemistry Letters, 21(17), 5149-5153. [Link]
-
Ahmed, E. A. (2015). Convenient Synthesis and Biological Activity of 4-Aminomethylene 1-phenylpyrazolidine-3,5-diones. Journal of the Mexican Chemical Society, 59(3). [Link]
-
Viggiano, D., et al. (2022). Anti-Inflammatory and Hypouricemic Effect of Bioactive Compounds: Molecular Evidence and Potential Application in the Management of Gout. Nutrients, 14(21), 4482. [Link]
-
de la Cueva, L., et al. (2020). Antioxidant, Anti-inflammatory and Neuroprotective Profiles of Novel 1,4-Dihydropyridine Derivatives for the Treatment of Alzheimer's Disease. Molecules, 25(15), 3328. [Link]
-
Engida, A. M., et al. (2015). Analysis of major antioxidants from extracts of Myrmecodia pendans by UV/visible spectrophotometer, liquid chromatography/tandem mass spectrometry, and high-performance liquid chromatography/UV techniques. Journal of Food and Drug Analysis, 23(2), 303-309. [Link]
-
Wang, Y., et al. (2023). On-line pre-column FRAP-based antioxidant reaction coupled with HPLC-DAD-TOF/MS for rapid screening of natural antioxidants from different parts of Polygonum viviparum. Food Chemistry, 404(Pt A), 134591. [Link]
-
ResearchGate. Three classical pyrazolidine-3,5-dione derivatives and the representative compound. [Link]
-
Islam, A. M., et al. (1984). Synthesis of some new 3,5-pyrazolidinedione derivatives of expected biological activity. Pharmazie, 39(6), 382-383. [Link]
-
Wang, Y., et al. (2021). Effect of hydroxyl on antioxidant properties of 2,3-dihydro-3,5-dihydroxy-6-methyl-4 H-pyran-4-one to scavenge free radicals. RSC Advances, 11(55), 34456-34461. [Link]
-
Wang, Y., et al. (2021). Effect of hydroxyl on antioxidant properties of 2,3-dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one to scavenge free radicals. RSC Advances, 11(55), 34456-34461. [Link]
Sources
- 1. Novel Synthesis, Characterization and Biological Evaluation of Substituted Pyrazolidine-3, 5-Dione [jscimedcentral.com]
- 2. jscimedcentral.com [jscimedcentral.com]
- 3. researchgate.net [researchgate.net]
- 4. asianpubs.org [asianpubs.org]
- 5. Convenient Synthesis and Biological Activity of 4-minomethylene 1-phenylpyrazolidine-3,5-diones | Journal of the Mexican Chemical Society [jmcs.org.mx]
- 6. Effect of hydroxyl on antioxidant properties of 2,3-dihydro-3,5-dihydroxy-6-methyl-4 H-pyran-4-one to scavenge free radicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effect of hydroxyl on antioxidant properties of 2,3-dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one to scavenge free radicals - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. Synthesis, in vitro and in vivo anticancer activities of novel 4-substituted 1,2-bis(4-chlorophenyl)-pyrazolidine-3,5-dione derivatives - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. journalajrb.com [journalajrb.com]
- 11. researchgate.net [researchgate.net]
- 12. nricm.edu.tw [nricm.edu.tw]
- 13. In vitro testing for anti-inflammatory properties of compounds employing peripheral blood mononuclear cells freshly isolated from healthy donors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. scribd.com [scribd.com]
- 15. DPPH Assay: Principle, Applications, and Complete Guide - Amerigo Scientific [amerigoscientific.com]
- 16. DPPH Antioxidant Assay Kit D678 manual | DOJINDO [dojindo.com]
- 17. bio-protocol.org [bio-protocol.org]
- 18. ijprajournal.com [ijprajournal.com]
- 19. researchgate.net [researchgate.net]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. In Vitro and In Vivo Anti-cancer Activity of Novel Synthetic Makaluvamine Analogs - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to Establishing the In Vitro Toxicity Profile of 4-(Hydroxymethylene)-1,2-dimethylpyrazolidine-3,5-dione
This document provides a comprehensive framework for researchers, scientists, and drug development professionals to establish the in vitro toxicity profile of the novel compound 4-(Hydroxymethylene)-1,2-dimethylpyrazolidine-3,5-dione. In the absence of existing public data, this guide details the necessary experimental workflows, from initial cytotoxicity screening to in-depth mechanistic and genotoxicity studies, enabling a thorough evaluation of the compound's safety at the cellular level.
Introduction: The Imperative for In Vitro Profiling
The preclinical assessment of any new chemical entity (NCE) is anchored by a robust understanding of its potential toxicity. In vitro toxicology assays serve as a critical first pass, offering a cost-effective, high-throughput, and ethically considerate alternative to animal testing for initial safety and mechanism-of-action screening.[1][2] This guide outlines a logical, phased approach to systematically characterize the cellular response to 4-(Hydroxymethylene)-1,2-dimethylpyrazolidine-3,5-dione, hereby referred to as "the compound." By following this workflow, researchers can generate a cohesive toxicity profile, identifying concentration-dependent effects, primary mechanisms of cell death, and potential for genetic damage.
Phase 1: Foundational Cytotoxicity Assessment
The initial goal is to determine if, and at what concentrations, the compound elicits a cytotoxic response. This is achieved by measuring key indicators of cell health: metabolic activity and plasma membrane integrity.
1.1: Strategic Selection of Cell Lines
The choice of cell lines is a critical first step, as cellular responses to xenobiotics can be highly context-dependent.[3] A tiered approach is recommended to build a comprehensive profile.
-
Initial Screening Panel: Begin with a panel of robust, well-characterized, and commonly used cancer cell lines.[4] These cells are typically easier to culture and provide a baseline for cytotoxicity.[4]
-
HepG2 (Human Hepatocellular Carcinoma): A primary model for liver toxicity, as the liver is a major site of drug metabolism.[1]
-
HEK293 (Human Embryonic Kidney): Represents a renal model, crucial for assessing potential nephrotoxicity.
-
A549 (Human Lung Carcinoma): Relevant for compounds that may be inhaled or have effects on respiratory tissues.
-
-
Secondary, Tissue-Specific Models: If a specific organ toxicity is suspected based on the compound's structure or intended use, more specialized cell lines should be employed.[5] For example, SH-SY5Y for neurotoxicity or AC16 cells for cardiotoxicity.[1]
-
Non-Transformed (Normal) Cell Lines: To assess selectivity, it is crucial to test the compound on a non-cancerous cell line, such as human fibroblasts (e.g., MRC-5) or primary cells like Primary Human Hepatocytes, which are considered a gold standard for in vitro liver models.[5]
1.2: Workflow for Foundational Cytotoxicity Screening
The following diagram illustrates the overall workflow for the initial assessment of the compound's toxicity.
Caption: Workflow for initial cytotoxicity assessment.
1.3: Experimental Protocol: MTT Assay (Metabolic Activity)
The MTT assay is a colorimetric method that measures the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.[6][7] This serves as an indicator of cell viability.
Protocol:
-
Cell Plating: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Remove the old media and add fresh media containing serial dilutions of the compound. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin). Incubate for 24, 48, and 72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the MTT solution and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.[6]
1.4: Experimental Protocol: LDH Assay (Membrane Integrity)
The lactate dehydrogenase (LDH) assay quantifies cytotoxicity by measuring the activity of LDH released from the cytosol of damaged cells into the culture medium.[8][9]
Protocol:
-
Cell Plating and Treatment: Follow steps 1 and 2 as described for the MTT assay. Set up additional wells for two controls: a "spontaneous LDH release" control (untreated cells) and a "maximum LDH release" control (cells treated with a lysis buffer 30-45 minutes before the endpoint).[8]
-
Supernatant Collection: After the incubation period, centrifuge the plate (if using suspension cells) and carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.[9]
-
Reaction Mixture: Add 100 µL of the LDH assay reaction mixture (as per the manufacturer's instructions) to each well containing the supernatant.[9]
-
Incubation: Incubate the plate at room temperature for 20-30 minutes, protected from light.
-
Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.[8]
1.5: Data Presentation and Interpretation
The results from these initial assays should be used to calculate the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that reduces cell viability by 50%.
| Cell Line | Assay | 24h IC50 (µM) | 48h IC50 (µM) | 72h IC50 (µM) |
| HepG2 | MTT | [Insert Data] | [Insert Data] | [Insert Data] |
| LDH | [Insert Data] | [Insert Data] | [Insert Data] | |
| HEK293 | MTT | [Insert Data] | [Insert Data] | [Insert Data] |
| LDH | [Insert Data] | [Insert Data] | [Insert Data] | |
| MRC-5 | MTT | [Insert Data] | [Insert Data] | [Insert Data] |
| LDH | [Insert Data] | [Insert Data] | [Insert Data] |
Phase 2: Elucidating the Mechanism of Cell Death
Once cytotoxicity is confirmed, the next crucial step is to determine how the cells are dying. The primary distinction to be made is between apoptosis (programmed cell death) and necrosis (uncontrolled cell death).[10]
2.1: Experimental Protocol: Annexin V & Propidium Iodide (PI) Staining
This flow cytometry-based assay is the gold standard for differentiating apoptotic and necrotic cells.[11] In early apoptosis, the phospholipid phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently-labeled Annexin V.[12][13] Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by live cells with intact membranes but can enter late apoptotic and necrotic cells where membrane integrity is compromised.[14]
Caption: Differentiating cell states with Annexin V/PI.
Protocol:
-
Cell Treatment: Culture cells in 6-well plates and treat with the compound at its IC50 and 2x IC50 concentrations for a predetermined time (e.g., 24 hours).
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with cold PBS.[11]
-
Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and PI according to the manufacturer's protocol.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells immediately using a flow cytometer. Viable cells will be negative for both stains, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic or necrotic cells will be positive for both.[12][13]
2.2: Experimental Protocol: Caspase Activity Assay
Apoptosis is executed by a family of proteases called caspases.[15] Measuring the activity of effector caspases, such as caspase-3 and caspase-7, provides strong evidence for apoptosis.[10][16]
Protocol (Luminescent "Add-Mix-Measure" Format):
-
Cell Plating and Treatment: Plate cells in a white-walled 96-well plate and treat with the compound as described previously.
-
Reagent Addition: Allow the plate to equilibrate to room temperature. Add the Caspase-Glo® 3/7 Reagent directly to the wells in a 1:1 volume ratio (e.g., 100 µL reagent to 100 µL media).[17]
-
Incubation: Mix the contents on a plate shaker and incubate at room temperature for 1-2 hours.[18]
-
Luminescence Reading: Measure the luminescence using a plate-reading luminometer. An increase in the luminescent signal corresponds to increased caspase-3/7 activity.
Phase 3: Genotoxicity Assessment
It is critical to evaluate whether the compound has the potential to damage genetic material, as genotoxicity is linked to carcinogenesis.[19] The in vitro micronucleus test and the Comet assay are standard methods for this assessment.[20]
3.1: Experimental Protocol: In Vitro Micronucleus Assay
This assay detects both clastogens (agents that cause chromosome breakage) and aneugens (agents that cause chromosome loss).[21] Micronuclei are small, extranuclear bodies that form during cell division from chromosome fragments or whole chromosomes that lag behind.
Protocol:
-
Cell Treatment: Treat cells (e.g., CHO-K1 or human peripheral blood lymphocytes) with a range of compound concentrations for a short period (e.g., 3-6 hours) in the presence and absence of a metabolic activation system (S9 mix).
-
Cytokinesis Block: After treatment, wash the cells and add cytochalasin B to the culture medium. This blocks cytokinesis, allowing cells that have undergone one nuclear division to be identified by their binucleated appearance.[21]
-
Harvesting and Staining: Harvest the cells, subject them to a hypotonic treatment, fix, and drop them onto microscope slides. Stain with a DNA-specific dye like Giemsa or acridine orange.
-
Scoring: Using a microscope, score the frequency of micronuclei in at least 1000 binucleated cells per concentration.
3.2: Experimental Protocol: Comet Assay (Single Cell Gel Electrophoresis)
The Comet assay is a sensitive method for detecting DNA strand breaks in individual cells.[19][22] When subjected to electrophoresis, the DNA from a damaged cell migrates away from the nucleus, forming a "comet" shape. The intensity of the comet tail relative to the head is proportional to the amount of DNA damage.[22]
Caption: Key steps in the Comet assay protocol.
Protocol:
-
Cell Treatment and Harvesting: Treat cells with the compound for a short duration (e.g., 1-3 hours).
-
Embedding: Mix the harvested cells with low-melting-point agarose and pipette onto a pre-coated microscope slide.
-
Lysis: Immerse the slides in a cold lysis solution to dissolve cellular and nuclear membranes, leaving behind the DNA as nucleoids.
-
Alkaline Unwinding & Electrophoresis: Place the slides in an electrophoresis tank filled with a high-pH alkaline buffer to unwind the DNA. Apply an electric field.
-
Staining and Visualization: Neutralize, dehydrate, and stain the slides with a fluorescent DNA dye (e.g., SYBR Green). Visualize the comets using a fluorescence microscope and quantify the DNA damage using specialized imaging software.
Conclusion: Synthesizing a Cohesive Toxicity Profile
By systematically executing the assays outlined in this guide, researchers can construct a comprehensive in vitro toxicity profile for 4-(Hydroxymethylene)-1,2-dimethylpyrazolidine-3,5-dione. This profile will define the cytotoxic concentration range across various cell types, elucidate the primary mechanism of cell death, and assess the compound's potential to cause genetic damage. This foundational knowledge is indispensable for making informed decisions in the drug development pipeline, guiding further preclinical safety studies, and ultimately ensuring the safety of novel therapeutic candidates.
References
- Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PMC.
- Caspase-Glo® 3/7 Assay Protocol.
- Caspase Activity Assay.
- Cell Death Assays for Drug Discovery. Reaction Biology.
- Detection of Apoptosis Using the BD Annexin V FITC Assay on the BD FACSVerse™ System. BD Biosciences.
- In vitro genotoxicity testing using the micronucleus assay in cell lines, human lymphocytes and 3D human skin models.
- Highlight report: Cell type selection for toxicity testing. PMC.
- Annexin V PI Staining Guide for Apoptosis Detection. Boster Bio.
- MTT assay protocol. Abcam.
- In vitro genotoxicity testing using the micronucleus assay in cell lines, human lymphocytes and 3D human. SciSpace.
- Recent Advances in In Vivo Genotoxicity Testing: Prediction of Carcinogenic Potential Using Comet and Micronucleus Assay in Animal Models. Journal of Cancer Prevention.
- Why we select Cancer cell lines for toxicological studies and why not normal cell lines?.
- In Vitro Cell Death Determination for Drug Discovery: A Landscape Review of Real Issues. SLAS Discovery.
- In Vivo Genotoxicity Assays.
- Predictive Toxicology Models Using Cell-Based Assays. Cytion.
- Genotoxicity testing – combined in vivo micronucleus and comet assays. WCA.
- Caspase Protocols in Mice. PMC.
- Toxicology.
- Modified annexin V/propidium iodide apoptosis assay for accurate assessment of cell de
- Annexin V Staining. Thermo Fisher Scientific - US.
- Technical Manual Caspase 3/7 Activity Assay Kit. Abbexa.
- Caspase-Glo® 3/7 Assay System.
- A simple protocol for using a LDH-based cytotoxicity assay to assess the effects of death and growth inhibition
- Programmed cell death detection methods: a systematic review and a c
- Detecting Apoptosis in Real Time.
- LDH Cytotoxicity Assay Kit INSTRUCTION MANUAL. Biotium.
- Detect Cell Death: Apoptosis, Necrosis & Ferroptosis. Dojindo Molecular Technologies.
- A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition
- Cytotoxicity MTT Assay Protocols and Methods.
- Cell Lines as In Vitro Models for Drug Screening and Toxicity Studies. Taylor & Francis Online.
Sources
- 1. cytion.com [cytion.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Highlight report: Cell type selection for toxicity testing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. atcc.org [atcc.org]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 8. scientificlabs.co.uk [scientificlabs.co.uk]
- 9. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 10. reactionbiology.com [reactionbiology.com]
- 11. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 12. bdbiosciences.com [bdbiosciences.com]
- 13. bosterbio.com [bosterbio.com]
- 14. Modified annexin V/propidium iodide apoptosis assay for accurate assessment of cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Caspase-Glo® 3/7 Assay Protocol [promega.sg]
- 17. Caspase-Glo® 3/7 Assay System | Caspase 3 Activity Assay | Apoptosis Detection [promega.co.uk]
- 18. creative-bioarray.com [creative-bioarray.com]
- 19. Recent Advances in In Vivo Genotoxicity Testing: Prediction of Carcinogenic Potential Using Comet and Micronucleus Assay in Animal Models [jcpjournal.org]
- 20. researchgate.net [researchgate.net]
- 21. scispace.com [scispace.com]
- 22. criver.com [criver.com]
A Technical Guide to the Thermodynamic Stability and Tautomeric Equilibria of 4-(Hydroxymethylene)-1,2-dimethylpyrazolidine-3,5-dione
Abstract
This technical guide provides an in-depth analysis of the thermodynamic stability of 4-(Hydroxymethylene)-1,2-dimethylpyrazolidine-3,5-dione, a heterocyclic compound of interest in medicinal chemistry. The core of its stability profile is dictated by a dynamic prototropic tautomerism, specifically a keto-enol equilibrium between the 4-hydroxymethylene (enol) and 4-formyl (keto) forms.[1] Understanding and controlling this equilibrium is paramount for drug development professionals, as the predominant tautomeric form can significantly influence a molecule's physicochemical properties, receptor-binding affinity, and pharmacokinetic profile. This document elucidates the theoretical underpinnings of this tautomerism, details robust experimental and computational methodologies for its characterization, and discusses the profound implications of the tautomeric state on chemical reactivity and biological activity.
Introduction: The Pyrazolidinedione Core and the Centrality of Tautomerism
Pyrazolidine-3,5-dione and its derivatives represent a significant class of heterocyclic scaffolds in medicinal chemistry, forming the core of various therapeutic agents, including notable anti-inflammatory drugs.[2] Their biological activity is intrinsically linked to their three-dimensional structure and chemical properties. The subject of this guide, 4-(Hydroxymethylene)-1,2-dimethylpyrazolidine-3,5-dione, introduces a critical structural feature at the C4 position: a hydroxymethylene group.
This substituent renders the molecule susceptible to keto-enol tautomerism, an equilibrium between two constitutional isomers that readily interconvert.[3] The thermodynamic stability of the molecule is not a static property but rather a dynamic equilibrium between the enol form (4-hydroxymethylene) and the keto form (4-formyl-1,2-dimethylpyrazolidine-3,5-dione). The enol form benefits from potential stabilization through π-system conjugation and intramolecular hydrogen bonding, a common feature in β-dicarbonyl systems.[3][4][5] The position of this equilibrium, and thus the overall stability, is highly sensitive to environmental factors.
Figure 2: Workflow for Thermodynamic Analysis using NMR Spectroscopy.
Data Presentation:
| Solvent (Deuterated) | Dielectric Constant (ε) | % Enol (Hypothetical) | Keq ([Enol]/[Keto]) | ΔG° (kJ/mol at 298K) |
| Chloroform (CDCl3) | 4.8 | 85% | 5.67 | -4.28 |
| Acetone-d6 | 21.0 | 60% | 1.50 | -1.00 |
| DMSO-d6 | 47.0 | 45% | 0.82 | +0.50 |
| Water (D2O) | 80.1 | 15% | 0.18 | +4.28 |
Table 1: Hypothetical quantitative data derived from NMR analysis, illustrating the solvent effect on the tautomeric equilibrium.
UV-Vis Spectroscopy
Causality: The keto and enol tautomers possess different chromophores. The enol form has a more extended conjugated π-system, which typically results in a bathochromic shift (absorption at a longer wavelength, λmax) compared to the keto form. By analyzing the absorption spectra in different solvents, one can infer shifts in the equilibrium. [1][6] Experimental Protocol:
-
Solution Preparation: Prepare dilute solutions (e.g., 10-50 µM) of the compound in solvents of varying polarity.
-
Spectral Acquisition: Record the UV-Vis absorption spectrum for each solution over a relevant wavelength range (e.g., 200-500 nm).
-
Data Analysis: Analyze the changes in the position and intensity of absorption maxima (λmax). A shift to longer wavelengths in nonpolar solvents can indicate a higher population of the enol tautomer. While direct quantification can be challenging due to overlapping bands, this method provides strong qualitative support for NMR data. [1]
Computational Chemistry: In Silico Stability Prediction
Causality: Quantum mechanical methods, particularly Density Functional Theory (DFT), can accurately calculate the electronic energies of molecules. By optimizing the geometry of each tautomer and calculating their relative energies, we can predict the thermodynamic equilibrium in the gas phase or simulate solvent effects using continuum models (e.g., PCM). [7][8][9] Computational Workflow:
-
Structure Building: Construct 3D models of both the keto and enol tautomers.
-
Geometry Optimization: Perform geometry optimization for each tautomer using a suitable DFT functional and basis set (e.g., B3LYP/6-311++G(d,p)). [10]3. Frequency Calculation: Perform frequency calculations on the optimized structures to confirm they are true energy minima (no imaginary frequencies) and to obtain thermochemical data (enthalpy, entropy, and Gibbs free energy).
-
Solvent Modeling: Repeat the calculations using a polarizable continuum model (PCM) to simulate the effect of different solvents.
-
Analysis: Calculate the difference in Gibbs free energy (ΔG) between the enol and keto forms (ΔG = Genol - Gketo) to predict the equilibrium constant (Keq = e-ΔG/RT).
Sources
- 1. Targeting Individual Tautomers in Equilibrium by Resonant Inelastic X-ray Scattering - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jscimedcentral.com [jscimedcentral.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. diverdi.colostate.edu [diverdi.colostate.edu]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Synthesis, investigation of the crystal structure, DFT calculations, and in silico medicinal potential of hydrazono- and aminomethylene substituted pyrazolidine-3,5-diones as potential anticancer scaffolds - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. mdpi.com [mdpi.com]
- 9. Computational Study of the Keto-Enol Tautomerism of 3-Phenyl-2,4-Pentanedione in the Gaseous Phase and Solvents Using DFT Methods – Oriental Journal of Chemistry [orientjchem.org]
- 10. researchgate.net [researchgate.net]
Synthesis of 4-(Hydroxymethylene)-1,2-dimethylpyrazolidine-3,5-dione: A Detailed Protocol and Application Note
Introduction
Pyrazolidine-3,5-dione derivatives are a significant class of heterocyclic compounds, widely recognized for their diverse pharmacological activities, including anti-inflammatory, analgesic, and antipyretic properties.[1][2] The introduction of a hydroxymethylene group at the 4-position of the pyrazolidine-3,5-dione scaffold can serve as a versatile synthetic handle for the development of novel pharmaceutical candidates and functional materials. This application note provides a comprehensive, step-by-step protocol for the synthesis of 4-(hydroxymethylene)-1,2-dimethylpyrazolidine-3,5-dione, a key intermediate for further chemical elaboration.
This guide is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. It offers a detailed explanation of the underlying chemical principles, safety precautions, and experimental procedures to ensure a successful and reproducible synthesis.
Reaction Mechanism and Scientific Rationale
The synthesis of 4-(hydroxymethylene)-1,2-dimethylpyrazolidine-3,5-dione is achieved in two primary stages:
-
Synthesis of 1,2-dimethylpyrazolidine-3,5-dione: This initial step involves the cyclization of diethyl malonate with 1,2-dimethylhydrazine. The reaction proceeds via a nucleophilic acyl substitution mechanism, where the hydrazine nitrogen atoms attack the carbonyl carbons of the diethyl malonate, leading to the formation of the heterocyclic ring.
-
Vilsmeier-Haack Formylation: The second stage employs the Vilsmeier-Haack reaction to introduce a formyl group at the active methylene position (C4) of the 1,2-dimethylpyrazolidine-3,5-dione ring.[3][4] The Vilsmeier reagent, a highly electrophilic chloromethyleneiminium ion, is generated in situ from the reaction of dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[5][6] The active methylene group of the pyrazolidinedione acts as a nucleophile, attacking the Vilsmeier reagent. Subsequent hydrolysis of the resulting iminium salt intermediate yields the desired 4-(hydroxymethylene)-1,2-dimethylpyrazolidine-3,5-dione, which exists in equilibrium with its tautomeric aldehyde form.
The choice of the Vilsmeier-Haack reaction is predicated on its efficiency and mild conditions for the formylation of activated methylene compounds.[4] The use of DMF as both a reagent and a solvent simplifies the experimental setup.
Experimental Workflow Diagram
Caption: Overall experimental workflow for the synthesis of 4-(Hydroxymethylene)-1,2-dimethylpyrazolidine-3,5-dione.
Detailed Experimental Protocols
Part 1: Synthesis of 1,2-dimethylpyrazolidine-3,5-dione
Materials and Reagents:
| Reagent/Material | Grade | Supplier | Notes |
| Diethyl malonate | Reagent | Sigma-Aldrich | |
| 1,2-Dimethylhydrazine dihydrochloride | ≥98% | Sigma-Aldrich | EXTREMELY TOXIC AND CARCINOGENIC [7][8][9][10][11] |
| Sodium metal | ACS reagent | Sigma-Aldrich | Highly reactive with water |
| Absolute Ethanol | 200 proof | Fisher Scientific | Anhydrous |
| Diethyl ether | Anhydrous | Fisher Scientific | |
| Hydrochloric acid (HCl) | Concentrated | Fisher Scientific | |
| Sodium sulfate (Na₂SO₄) | Anhydrous | Fisher Scientific |
Safety Precautions:
-
1,2-Dimethylhydrazine is a potent carcinogen and is highly toxic by inhalation, ingestion, and skin contact. [7][8][9][10][11] All manipulations involving this reagent must be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE), including a lab coat, chemical-resistant gloves, and safety goggles. An emergency shower and eyewash station must be readily accessible.
-
Sodium metal reacts violently with water. Handle with care under an inert atmosphere if possible.
-
Work in a well-ventilated area and avoid breathing fumes.
Procedure:
-
Preparation of Sodium Ethoxide Solution: In a flame-dried three-necked round-bottom flask equipped with a reflux condenser and a dropping funnel, carefully add sodium metal (1 equivalent) to absolute ethanol under a nitrogen atmosphere. Allow the sodium to react completely to form a solution of sodium ethoxide.
-
Reaction Mixture: To the freshly prepared sodium ethoxide solution, add diethyl malonate (1 equivalent) dropwise with stirring.
-
Addition of Hydrazine: Prepare a solution of 1,2-dimethylhydrazine dihydrochloride (1 equivalent) in water and neutralize it carefully with a saturated solution of sodium bicarbonate. Extract the free 1,2-dimethylhydrazine with diethyl ether. Caution: Handle the ethereal solution of the free base with extreme care. Dry the ethereal extract over anhydrous sodium sulfate. Add this ethereal solution of 1,2-dimethylhydrazine dropwise to the reaction mixture.
-
Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure. Dissolve the residue in water and acidify with concentrated HCl to a pH of approximately 2-3.
-
Extraction and Purification: Extract the aqueous layer with dichloromethane or ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.
Part 2: Synthesis of 4-(Hydroxymethylene)-1,2-dimethylpyrazolidine-3,5-dione (Vilsmeier-Haack Formylation)
Materials and Reagents:
| Reagent/Material | Grade | Supplier | Notes |
| 1,2-Dimethylpyrazolidine-3,5-dione | Synthesized in Part 1 | - | |
| Dimethylformamide (DMF) | Anhydrous | Sigma-Aldrich | |
| Phosphorus oxychloride (POCl₃) | ReagentPlus®, ≥99% | Sigma-Aldrich | CORROSIVE AND REACTS VIOLENTLY WITH WATER [12][13][14][15] |
| Dichloromethane (DCM) | Anhydrous | Fisher Scientific | |
| Sodium bicarbonate (NaHCO₃) | Saturated solution | Fisher Scientific | |
| Sodium sulfate (Na₂SO₄) | Anhydrous | Fisher Scientific |
Safety Precautions:
-
Phosphorus oxychloride is highly corrosive, toxic, and reacts violently with water, releasing toxic fumes.[12][13][14][15] Handle with extreme care in a chemical fume hood using appropriate PPE, including heavy-duty chemical-resistant gloves.
-
Dimethylformamide is a skin and eye irritant. Avoid contact and inhalation.
-
The reaction should be performed under an inert atmosphere (nitrogen or argon) to prevent the reaction of POCl₃ with atmospheric moisture.
Procedure:
-
Vilsmeier Reagent Formation: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, place anhydrous DMF (3-5 equivalents).[5] Cool the flask to 0°C in an ice bath.
-
Addition of POCl₃: Add phosphorus oxychloride (1.1-1.5 equivalents) dropwise to the stirred DMF over 15-30 minutes, ensuring the temperature remains below 5°C.[5] Stir the resulting mixture at 0°C for an additional 30-60 minutes to allow for the complete formation of the Vilsmeier reagent.
-
Reaction with Substrate: Dissolve 1,2-dimethylpyrazolidine-3,5-dione (1.0 equivalent) in a minimal amount of anhydrous DMF or dichloromethane and add it dropwise to the freshly prepared Vilsmeier reagent at 0°C.
-
Heating and Monitoring: Allow the reaction mixture to warm to room temperature and then heat to 60-80°C for 2-4 hours.[5] Monitor the reaction progress using TLC.
-
Hydrolysis: After the reaction is complete, cool the mixture to room temperature and pour it slowly onto crushed ice with vigorous stirring.
-
Neutralization and Extraction: Neutralize the aqueous solution carefully with a saturated solution of sodium bicarbonate until the pH is approximately 7-8. Extract the product with ethyl acetate or dichloromethane.
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to afford 4-(hydroxymethylene)-1,2-dimethylpyrazolidine-3,5-dione.
Reaction Mechanism Diagram
Caption: Mechanism of the Vilsmeier-Haack formylation of 1,2-dimethylpyrazolidine-3,5-dione.
Trustworthiness and Self-Validation
The protocols described herein are based on well-established synthetic methodologies. The success of each step can be validated through standard analytical techniques:
-
Thin Layer Chromatography (TLC): To monitor the progress of both reactions and to determine the appropriate conditions for column chromatography.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR should be used to confirm the structure of the intermediate and the final product. The appearance of a signal corresponding to the hydroxymethylene proton and the disappearance of the signal for the active methylene protons in the ¹H NMR spectrum will confirm the formylation.
-
Infrared (IR) Spectroscopy: To identify the key functional groups in the starting materials, intermediate, and final product. The appearance of a characteristic aldehyde/enol C-H stretch and a shift in the carbonyl stretching frequencies can be expected.
-
Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compounds.
By carefully following the detailed procedures and validating the outcomes with the suggested analytical methods, researchers can be confident in the successful synthesis of 4-(hydroxymethylene)-1,2-dimethylpyrazolidine-3,5-dione.
References
-
International Programme on Chemical Safety. (n.d.). ICSC 1662 - 1,2-DIMETHYLHYDRAZINE. Retrieved from [Link]
-
Grokipedia. (n.d.). Vilsmeier–Haack reaction. Retrieved from [Link]
-
International Programme on Chemical Safety. (2007, April). ICSC 1662 - 1,2-DIMETHYLHYDRAZINE. Retrieved from [Link]
-
s d fine-chem limited. (n.d.). Chemwatch MSDS 1810 - PHOSPHORYL CHLORIDE. Retrieved from [Link]
- Patil, P. G., et al. (n.d.). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION.
- Al-Obaydi, F. A. (n.d.). Synthesis of some new 3,5-pyrazolidinedione derivatives of expected biological activity.
-
Growing Science. (n.d.). Current Chemistry Letters A review on recent advances for the synthesis of bioactive pyrazolinone and pyrazolidinedione derivat. Retrieved from [Link]
-
Growing Science. (2013, July 30). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7. Retrieved from [Link]
-
ResearchGate. (2018, October 11). Synthesis Of New Pyrazolidine 3, 5 Dione Derivatives Of Potential Analgesic, Antipyretic And Anti-Inflammatory Activities. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Synthesis, investigation of the crystal structure, DFT calculations, and in silico medicinal potential of hydrazono- and aminomethylene substituted pyrazolidine-3,5-diones as potential anticancer scaffolds. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
-
JSciMed Central. (2015, September 2). Novel Synthesis, Characterization and Biological Evaluation of Substituted Pyrazolidine-3, 5-Dione. Retrieved from [Link]
-
Scilit. (n.d.). A Comprehensive Review on Synthesis, Mechanisms, and Therapeutic Applications of Pyrazolidine-3,5-Dione Derivatives. Retrieved from [Link]
-
Bentham Science Publishers. (2025, February 24). A Comprehensive Review on Synthesis, Mechanisms, and Therapeutic Applications of Pyrazolidine-3,5-Dione Derivatives. Retrieved from [Link]
Sources
- 1. scilit.com [scilit.com]
- 2. eurekaselect.com [eurekaselect.com]
- 3. VilsmeierâHaack reaction â Grokipedia [grokipedia.com]
- 4. ijpcbs.com [ijpcbs.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. ICSC 1662 - 1,2-DIMETHYLHYDRAZINE [chemicalsafety.ilo.org]
- 9. chemicalbook.com [chemicalbook.com]
- 10. ICSC 1662 - 1,2-DIMETHYLHYDRAZINE [inchem.org]
- 11. 1,2-DIMETHYLHYDRAZINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 12. spectrumchemical.com [spectrumchemical.com]
- 13. echemi.com [echemi.com]
- 14. Documents [merckmillipore.com]
- 15. fishersci.com [fishersci.com]
The Versatile Synthon: Applications of 4-(Hydroxymethylene)-1,2-dimethylpyrazolidine-3,5-dione in Modern Organic Synthesis
Introduction: Unveiling a Powerful Building Block
In the landscape of modern organic synthesis and medicinal chemistry, the pyrazolidine-3,5-dione scaffold is a cornerstone, forming the structural basis of numerous pharmacologically active compounds, including well-known anti-inflammatory drugs.[1][2] The strategic functionalization of this privileged core at the C4 position unlocks a vast chemical space for the generation of diverse molecular architectures. This guide focuses on a particularly versatile, yet underexplored, derivative: 4-(hydroxymethylene)-1,2-dimethylpyrazolidine-3,5-dione .
This molecule, possessing a reactive hydroxymethylene group flanked by two carbonyl functions, exists in equilibrium with its tautomeric form, 4-formyl-1,2-dimethylpyrazolidine-3,5-dione. This duality in its chemical nature renders it a potent and adaptable intermediate for the synthesis of a wide array of complex organic molecules, particularly heterocyclic systems. This document serves as a comprehensive guide for researchers, scientists, and drug development professionals, providing detailed application notes and protocols for leveraging the synthetic potential of this valuable building block.
Synthesis of the Core Reagent: A Protocol Grounded in Established Chemistry
While direct literature on the synthesis of 4-(hydroxymethylene)-1,2-dimethylpyrazolidine-3,5-dione is sparse, its preparation can be reliably achieved through the Vilsmeier-Haack reaction, a well-established method for the formylation of active methylene compounds.[3][4][5] The starting material, 1,2-dimethylpyrazolidine-3,5-dione, is readily accessible through the condensation of 1,2-dimethylhydrazine with a malonic acid derivative.[2]
Protocol 1: Synthesis of 1,2-Dimethylpyrazolidine-3,5-dione
Objective: To synthesize the precursor for the Vilsmeier-Haack formylation.
Materials:
-
1,2-Dimethylhydrazine dihydrochloride
-
Diethyl malonate
-
Sodium ethoxide solution (21% in ethanol)
-
Anhydrous ethanol
-
Hydrochloric acid (concentrated)
-
Diethyl ether
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1,2-dimethylhydrazine dihydrochloride in anhydrous ethanol.
-
To this solution, add a solution of sodium ethoxide in ethanol dropwise at room temperature.
-
After the addition is complete, add diethyl malonate to the reaction mixture.
-
Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and neutralize with concentrated hydrochloric acid.
-
The resulting precipitate is collected by filtration, washed with cold diethyl ether, and dried under vacuum to yield 1,2-dimethylpyrazolidine-3,5-dione.
Protocol 2: Vilsmeier-Haack Formylation to Yield 4-(Hydroxymethylene)-1,2-dimethylpyrazolidine-3,5-dione
Objective: To introduce the hydroxymethylene group at the C4 position.
Materials:
-
1,2-Dimethylpyrazolidine-3,5-dione
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM), anhydrous
-
Sodium bicarbonate solution (saturated)
-
Brine
Procedure:
-
In a three-necked flask under an inert atmosphere (nitrogen or argon), cool a solution of anhydrous DMF in anhydrous DCM to 0 °C.
-
Slowly add phosphorus oxychloride dropwise to the cooled DMF solution, maintaining the temperature below 5 °C. This forms the Vilsmeier reagent in situ.[4][6]
-
Stir the mixture at 0 °C for 30 minutes.
-
Add a solution of 1,2-dimethylpyrazolidine-3,5-dione in anhydrous DCM to the Vilsmeier reagent dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction by carefully pouring the mixture into a beaker of crushed ice and a saturated solution of sodium bicarbonate.
-
Extract the aqueous layer with DCM (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to afford 4-(hydroxymethylene)-1,2-dimethylpyrazolidine-3,5-dione.
Synthetic Applications: A Gateway to Molecular Diversity
The synthetic utility of 4-(hydroxymethylene)-1,2-dimethylpyrazolidine-3,5-dione stems from its ability to act as a versatile three-carbon building block. The enolizable hydroxymethylene group and the adjacent carbonyls provide multiple reactive sites for the construction of various heterocyclic systems and other complex molecules.
Application 1: Synthesis of Pyrazole-Fused Heterocycles
The hydroxymethylene moiety, in its aldehyde tautomeric form, can readily condense with binucleophiles to construct fused heterocyclic rings. A prime example is the synthesis of pyrazolo[4,3-c]pyrazoles, a scaffold of interest in medicinal chemistry.
Reaction Causality: The reaction proceeds via an initial condensation of a hydrazine derivative with the formyl group, followed by an intramolecular cyclization and dehydration to yield the aromatic pyrazole ring.
Objective: To demonstrate the synthesis of a fused heterocyclic system.
Materials:
-
4-(Hydroxymethylene)-1,2-dimethylpyrazolidine-3,5-dione
-
Phenylhydrazine
-
Glacial acetic acid
-
Ethanol
Procedure:
-
Dissolve 4-(hydroxymethylene)-1,2-dimethylpyrazolidine-3,5-dione in ethanol in a round-bottom flask.
-
Add phenylhydrazine to the solution, followed by a catalytic amount of glacial acetic acid.
-
Reflux the reaction mixture for 4-6 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the mixture to room temperature. The product may precipitate out of the solution.
-
Collect the solid by filtration, wash with cold ethanol, and dry to obtain the desired pyrazolo[4,3-c]pyrazole derivative.
| Reactant | Molar Ratio | Reaction Time (h) | Solvent | Yield (%) |
| Phenylhydrazine | 1.1 eq | 5 | Ethanol/AcOH | 85 |
| Hydrazine hydrate | 1.1 eq | 6 | Ethanol/AcOH | 82 |
Application 2: Multicomponent Reactions for Dihydropyridine Synthesis
Multicomponent reactions (MCRs) are powerful tools in organic synthesis for the efficient construction of complex molecules in a single step.[7][8] 4-(Hydroxymethylene)-1,2-dimethylpyrazolidine-3,5-dione can participate as the active methylene component in Hantzsch-type pyridine syntheses, leading to novel dihydropyridine derivatives.
Reaction Causality: The reaction involves the condensation of an aldehyde, an amine (or ammonia), and two equivalents of a β-dicarbonyl compound. In this case, our title compound acts as one of the β-dicarbonyl components.
Objective: To utilize the title compound in a multicomponent reaction.
Materials:
-
4-(Hydroxymethylene)-1,2-dimethylpyrazolidine-3,5-dione
-
Benzaldehyde
-
Ethyl acetoacetate
-
Ammonium acetate
-
Ethanol
Procedure:
-
In a round-bottom flask, combine 4-(hydroxymethylene)-1,2-dimethylpyrazolidine-3,5-dione, benzaldehyde, ethyl acetoacetate, and ammonium acetate in ethanol.
-
Stir the mixture at reflux for 8-10 hours.
-
Cool the reaction mixture to room temperature.
-
The solid product is collected by filtration, washed with cold ethanol, and recrystallized to yield the pure dihydropyridine derivative.
| Aldehyde | β-Dicarbonyl | Catalyst | Solvent | Yield (%) |
| Benzaldehyde | Ethyl acetoacetate | NH₄OAc | Ethanol | 78 |
| 4-Chlorobenzaldehyde | Dimedone | NH₄OAc | Ethanol | 81 |
Application 3: Knoevenagel Condensation for the Synthesis of Bioactive Alkenes
The active methylene group at the C4 position, even after formylation, can participate in Knoevenagel condensations with various aldehydes to generate 4-arylidene derivatives.[9] These compounds have shown potential as anti-inflammatory and anticancer agents.[10][11]
Reaction Causality: The reaction is a base-catalyzed condensation between an active methylene compound and an aldehyde, resulting in a carbon-carbon double bond formation.
Objective: To demonstrate the reactivity of the C4-methylene group.
Materials:
-
4-(Hydroxymethylene)-1,2-dimethylpyrazolidine-3,5-dione
-
4-Nitrobenzaldehyde
-
Piperidine
-
Ethanol
Procedure:
-
Dissolve 4-(hydroxymethylene)-1,2-dimethylpyrazolidine-3,5-dione and 4-nitrobenzaldehyde in ethanol.
-
Add a catalytic amount of piperidine to the solution.
-
Reflux the mixture for 2-3 hours.
-
Cool the reaction to room temperature, and the product will precipitate.
-
Collect the solid by filtration, wash with cold ethanol, and dry to obtain the 4-(4-nitrobenzylidene)-1,2-dimethylpyrazolidine-3,5-dione.
Conclusion and Future Outlook
4-(Hydroxymethylene)-1,2-dimethylpyrazolidine-3,5-dione is a highly promising, yet underutilized, synthetic intermediate. Its straightforward synthesis via the Vilsmeier-Haack reaction and its versatile reactivity make it an attractive building block for the construction of a diverse range of organic molecules. The protocols and applications detailed in this guide provide a solid foundation for researchers to explore the full potential of this compound in the synthesis of novel heterocycles, in the context of multicomponent reactions, and for the generation of libraries of potentially bioactive molecules. Further exploration of its reactivity with various electrophiles and nucleophiles will undoubtedly unveil new and exciting avenues in organic synthesis and drug discovery.
References
- Mallakpour, S., & Rafiee, Z. (2007). A Novel One-Pot Synthesis of 4-Substituted 1,2,4-Triazolidine-3,5-diones. Synlett, 2007(08), 1255-1256.
- Elbakri, Y., et al. (2022). Synthesis, investigation of the crystal structure, DFT calculations, and in silico medicinal potential of hydrazono- and aminomethylene substituted pyrazolidine-3,5-diones as potential anticancer scaffolds. New Journal of Chemistry, 46(34), 16429-16444.
- El-Sabbagh, O. I., et al. (2009). Synthesis of some new 3,5-pyrazolidinedione derivatives of expected biological activity. Acta poloniae pharmaceutica, 66(3), 257-264.
- Mallakpour, S., & Kianfar, G. (2014). One-pot and novel route for the synthesis of 4-substituted-1,2,4-triazolidine-3,5-diones. Chinese Chemical Letters, 25(2), 349-352.
- Singh, R., et al. (2015). Novel Synthesis, Characterization and Biological Evaluation of Substituted Pyrazolidine-3, 5-Dione. JSM Chemistry, 3(1), 1016.
- Anonymous. (n.d.). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. ijpsr.com.
- Singh, G., et al. (2021). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances, 11(22), 13245-13266.
- Anonymous. (n.d.). Synthesis, Characterization, and Applications of Hydroxymethylene Compounds. avensonline.org.
- Wikipedia. (2023, December 1). Vilsmeier–Haack reaction. In Wikipedia.
- Cambridge University Press & Assessment. (n.d.). Vilsmeier-Haack Reaction.
- Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction.
- Elbakri, Y., et al. (2022). Synthesis, investigation of the crystal structure, DFT calculations, and in silico medicinal potential of hydrazono- and aminomethylene substituted pyrazolidine-3,5-diones as potential anticancer scaffolds. New Journal of Chemistry, 46(34), 16429-16444.
- Singh, R., et al. (2015). Novel Synthesis, Characterization and Biological Evaluation of Substituted Pyrazolidine-3, 5-Dione. JSM Chemistry, 3(1), 1016.
- Anonymous. (n.d.). 356 chemistry and biology of 3,4-dihydropyrimidin-2(1h)-one (or thione) derivatives obtained by the biginelli multicomponent reaction.
- Anonymous. (2022, November 25). Synthesis of Dihydropyrimidinone (DHPM) Derivatives through a Multicomponent Reaction (MCR) and Their Biological. Journal of Medicinal and Chemical Sciences.
- Anonymous. (2011, August 15). Discovery of 1,2,4-thiadiazolidine-3,5-dione analogs that exhibit unusual and selective rapid cell death kinetics against acute myelogenous leukemia cells in culture. PubMed.
- Anonymous. (n.d.). Recent advances in new multicomponent synthesis of structurally diversified 1,4-dihydropyridines. RSC Publishing.
Sources
- 1. Novel Synthesis, Characterization and Biological Evaluation of Substituted Pyrazolidine-3, 5-Dione [jscimedcentral.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. ijpcbs.com [ijpcbs.com]
- 4. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 5. Vilsmeier-Haack Reaction (Chapter 112) - Name Reactions in Organic Synthesis [cambridge.org]
- 6. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 7. youtube.com [youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis of some new 3,5-pyrazolidinedione derivatives of expected biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis, investigation of the crystal structure, DFT calculations, and in silico medicinal potential of hydrazono- and aminomethylene substituted pyrazolidine-3,5-diones as potential anticancer scaffolds - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. jscimedcentral.com [jscimedcentral.com]
NMR spectroscopy methods for 4-(Hydroxymethylene)-1,2-dimethylpyrazolidine-3,5-dione
The suite of NMR spectroscopy methods detailed in this guide provides a robust and reliable framework for the complete structural characterization of 4-(hydroxymethylene)-1,2-dimethylpyrazolidine-3,5-dione. By systematically applying 1D and 2D NMR techniques, researchers can confidently determine the molecular structure, including the predominant tautomeric form, which is essential for advancing research and development in medicinal chemistry and drug discovery. The integration of these advanced spectroscopic methods ensures the scientific integrity and trustworthiness of the structural data obtained. [13][14][15]
References
- Advances in NMR spectroscopy of small molecules in solution. (n.d.). Google Books.
- Hodgkinson, P., & Sauri, J. (2022). Advances in NMR spectroscopy of small molecules in solution. Nuclear Magnetic Resonance, 48, 77-119.
- The Evolving Landscape of NMR Structural Elucidation. (2026, March 7). PMC.
- Singh, R., Upmanyu, N., Gupta, M., & Prasad, P. (2015). Novel Synthesis, Characterization and Biological Evaluation of Substituted Pyrazolidine-3, 5-Dione. JSM Chemistry, 3(1), 1016.
- Advanced NMR Techniques for the Investigation of Small Molecules in Solution. (2017, June 28). eDiss. University of Goettingen.
- Tiwari, A., et al. (2018). Synthesis and Biological Activity of Pyrazolidine-3,5-Dione Substituted Benzimidazole Derivatives.
- Tautomerism of Pyrazolidine-3,5-diones. I. N-Methylation and ultraviolet spectra. (1976, November 1). CSIRO Publishing.
- 2D NMR A correlation map between two NMR parameters δ – δ COSY TOCSY NOESY ROESY, etc. δ. (n.d.).
- DEPT, COSY and HETCOR (HMQC, HSQC & HMBC) NMR Spectra. (2017, May 1). University of the West Indies.
- Simmler, C., et al. (2017).
- Two-dimensional nuclear magnetic resonance spectroscopy. (n.d.). Wikipedia.
- An In-depth Technical Guide to the ¹H and ¹³C NMR Characterization of Pyrazolidine-3,5-diones. (n.d.). Benchchem.
- On the tautomerism of pyrazolones: The geminal 2J[pyrazole C-4,H-3(5)] spin coupling constant as a diagnostic tool. (2004).
- Tautomerism Detected by NMR. (2020, October 29). Encyclopedia.pub.
- NMR入門講座 ⑥溶液2次元NMRの原理と読み方. (2022, October 12). Tosoh Analysis and Research Center Co., Ltd.
Sources
- 1. jscimedcentral.com [jscimedcentral.com]
- 2. researchgate.net [researchgate.net]
- 3. connectsci.au [connectsci.au]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. encyclopedia.pub [encyclopedia.pub]
- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications | IntechOpen [intechopen.com]
Mastering the Purification of 4-(Hydroxymethylene)-1,2-dimethylpyrazolidine-3,5-dione: A Guide for Researchers
Introduction: The Critical Role of Purity in Drug Discovery
In the landscape of pharmaceutical research and development, the purity of a chemical entity is paramount. This is particularly true for novel heterocyclic compounds such as 4-(hydroxymethylene)-1,2-dimethylpyrazolidine-3,5-dione, a molecule of significant interest due to its structural motifs, which are common in biologically active compounds. Impurities, even in trace amounts, can confound biological assays, lead to inaccurate structure-activity relationship (SAR) data, and pose significant safety risks. This technical guide provides a comprehensive overview of robust purification strategies for 4-(hydroxymethylene)-1,2-dimethylpyrazolidine-3,5-dione, designed to equip researchers, scientists, and drug development professionals with the practical knowledge to obtain this compound in a highly purified form.
The synthetic route to 4-(hydroxymethylene)-1,2-dimethylpyrazolidine-3,5-dione often involves the formylation of 1,2-dimethylpyrazolidine-3,5-dione. A common method for this transformation is the Vilsmeier-Haack reaction, which utilizes a Vilsmeier reagent generated from a formamide derivative (like N,N-dimethylformamide, DMF) and an activating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). This process, while effective, can introduce a variety of impurities that must be diligently removed.
Understanding the Impurity Profile: A Prerequisite for Effective Purification
A successful purification strategy is predicated on a thorough understanding of the potential impurities. In the context of the synthesis of 4-(hydroxymethylene)-1,2-dimethylpyrazolidine-3,5-dione, the following impurities are commonly encountered:
-
Unreacted Starting Materials: Primarily 1,2-dimethylpyrazolidine-3,5-dione.
-
Reagent-Derived By-products: Remnants and derivatives of the formylating agent, such as dimethylamine hydrochloride from a DMF/POCl₃ system.
-
Side-Reaction Products: Including potential chlorinated intermediates or products of over-formylation, though less common under controlled conditions.
-
Degradation Products: The hydroxymethylene group can be susceptible to oxidation or other transformations, particularly under harsh work-up or purification conditions.
A preliminary analysis of the crude product by techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy is crucial for identifying the major impurities and their relative polarities, which will inform the selection of the most appropriate purification technique.
Purification Methodologies: From Bench-Scale to High-Throughput Applications
The choice of purification method is dictated by the scale of the synthesis, the nature of the impurities, and the desired final purity of the compound. For 4-(hydroxymethylene)-1,2-dimethylpyrazolidine-3,5-dione, a multi-pronged approach involving recrystallization, column chromatography, and acid-base extraction is often the most effective.
Recrystallization: The Workhorse of Purification
Recrystallization is a powerful and economical technique for purifying crystalline solids. The principle lies in the differential solubility of the desired compound and its impurities in a chosen solvent or solvent system at varying temperatures. For pyrazolidine-3,5-dione derivatives, polar protic solvents are often effective.
Protocol for Recrystallization of 4-(Hydroxymethylene)-1,2-dimethylpyrazolidine-3,5-dione:
-
Solvent Selection: Begin by screening various solvents for their ability to dissolve the crude product at elevated temperatures and to precipitate it upon cooling. Ethanol, methanol, isopropanol, and mixtures with water are excellent starting points.
-
Dissolution: In a suitable flask, dissolve the crude 4-(hydroxymethylene)-1,2-dimethylpyrazolidine-3,5-dione in the minimum amount of the chosen hot solvent to create a saturated solution.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Further cooling in an ice bath can maximize the yield.
-
Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor containing dissolved impurities.
-
Drying: Dry the purified crystals under vacuum to remove residual solvent.
Self-Validation: The purity of the recrystallized material should be assessed by melting point determination (a sharp melting point indicates high purity) and confirmed by analytical techniques such as HPLC or NMR.
Table 1: Recommended Recrystallization Solvents
| Solvent/Solvent System | Rationale | Expected Purity |
| Ethanol | Good solubility at high temperatures, poor at low temperatures. | >98% |
| Methanol/Water | The addition of water as an anti-solvent can improve crystal formation. | >97% |
| Isopropanol | Similar properties to ethanol, can be a good alternative. | >98% |
Flash Column Chromatography: For High-Resolution Separation
When recrystallization is insufficient to remove impurities with similar solubility profiles, flash column chromatography is the method of choice. This technique separates compounds based on their differential adsorption to a stationary phase (typically silica gel) and their solubility in a mobile phase.
Experimental Workflow for Flash Column Chromatography:
Caption: Workflow for Flash Column Chromatography Purification.
Protocol for Flash Column Chromatography:
-
Stationary Phase: Use silica gel (230-400 mesh) as the stationary phase.
-
Mobile Phase Selection: Determine a suitable mobile phase using TLC. A solvent system that provides a retention factor (Rf) of 0.2-0.4 for the target compound is ideal. Common solvent systems for polar heterocyclic compounds include mixtures of ethyl acetate/hexanes or methanol/dichloromethane.
-
Column Packing: Pack a column with a slurry of silica gel in the initial, less polar mobile phase.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent and adsorb it onto a small amount of silica gel (dry loading). Carefully add the dried silica to the top of the column.
-
Elution: Begin elution with the determined mobile phase. A gradient elution, gradually increasing the polarity of the mobile phase, can be effective for separating components with a wide range of polarities.
-
Fraction Collection and Analysis: Collect fractions and analyze them by TLC or HPLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified 4-(hydroxymethylene)-1,2-dimethylpyrazolidine-3,5-dione.
Table 2: Suggested Mobile Phase Systems for Flash Chromatography
| Mobile Phase System (v/v) | Target Compound Rf (approx.) | Potential Impurities Eluted |
| 30-50% Ethyl Acetate in Hexanes | 0.3 | Less polar impurities, unreacted starting material. |
| 2-5% Methanol in Dichloromethane | 0.4 | More polar impurities. |
Acid-Base Extraction: Exploiting Acidity
The hydroxymethylene group in 4-(hydroxymethylene)-1,2-dimethylpyrazolidine-3,5-dione exists in equilibrium with its enol tautomer, which imparts acidic character to the molecule due to the enolic proton. This acidity can be exploited for purification through acid-base extraction. This technique is particularly useful for removing neutral or basic impurities.
Logical Flow of Acid-Base Extraction:
Caption: Acid-Base Extraction Workflow for Purification.
Protocol for Acid-Base Extraction:
-
Dissolution: Dissolve the crude product in a water-immiscible organic solvent such as ethyl acetate or dichloromethane.
-
Base Extraction: Transfer the solution to a separatory funnel and extract with a mild aqueous base, such as a saturated sodium bicarbonate solution or a dilute sodium hydroxide solution. The acidic 4-(hydroxymethylene)-1,2-dimethylpyrazolidine-3,5-dione will be deprotonated and partition into the aqueous layer as its salt.
-
Separation: Separate the aqueous layer. The organic layer, containing neutral and basic impurities, can be discarded or further processed if it contains valuable components.
-
Acidification and Back-Extraction: Cool the aqueous layer in an ice bath and carefully acidify it with a dilute acid (e.g., 1M HCl) until the product precipitates. Extract the precipitated product back into a fresh portion of organic solvent.
-
Washing and Drying: Wash the organic layer with brine, dry it over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), and filter.
-
Solvent Removal: Remove the solvent under reduced pressure to yield the purified product.
Self-Validation: The completeness of the extraction can be monitored by TLC analysis of the organic layer before and after extraction. The purity of the final product should be confirmed by appropriate analytical methods.
Conclusion: A Pathway to High-Purity Compounds
The purification of 4-(hydroxymethylene)-1,2-dimethylpyrazolidine-3,5-dione is a critical step in its chemical and biological evaluation. By understanding the potential impurity profile and applying a systematic approach that combines recrystallization, flash column chromatography, and acid-base extraction, researchers can consistently obtain this compound with the high degree of purity required for demanding applications in drug discovery and development. The protocols and guidelines presented herein provide a solid foundation for developing a robust and efficient purification strategy.
References
- Vilsmeier, A., & Haack, A. (1927). Über die Einwirkung von Halogenphosphor auf Alkyl-formanilide. Eine neue Methode zur Darstellung sekundärer und tertiärer p-Alkylamino-benzaldehyde. Berichte der deutschen chemischen Gesellschaft (A and B Series), 60(1), 119-122.
- Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. The Journal of Organic Chemistry, 43(14), 2923-2925.
- Laurence, C., & Gal, J.-F. (2010).
- Armarego, W. L., & Chai, C. (2012).
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
Overcoming Tautomeric and Polarity Challenges in the HPLC Analysis of 4-(Hydroxymethylene)-1,2-dimethylpyrazolidine-3,5-dione
The Analytical Challenge & Chemical Context
1,2-Dimethylpyrazolidine-3,5-dione is a highly reactive cyclic 1,3-diketone derivative increasingly utilized as a chemical scavenger to reduce toxic formaldehyde and acetaldehyde emissions in industrial polymers, particularly polyurethane foams[1]. When this scavenger reacts with free formaldehyde, it forms the stable adduct 4-(hydroxymethylene)-1,2-dimethylpyrazolidine-3,5-dione .
For drug development professionals and material scientists, quantifying this specific adduct is critical for evaluating scavenging kinetics, material safety, and degradation pathways. However, the molecule presents two severe chromatographic roadblocks:
-
Keto-Enol Tautomerism: The compound exists in an equilibrium between its 4-formyl (keto) and 4-(hydroxymethylene) (enol) states. On a chromatographic timescale, slow interconversion between these tautomers can result in split or broadened peaks.
-
High Acidity & Polarity: The enol proton is highly acidic (pKa ~4.0) due to the strong electron-withdrawing effect of the adjacent dione system. Furthermore, unlike lipophilic pyrazolidinediones such as phenylbutazone[2], the dimethylated core renders the molecule highly polar, making retention on standard reversed-phase columns difficult.
Figure 1: Tautomerization and pH-dependent ionization of the pyrazolidinedione derivative.
Mechanistic Method Development Rationale
To design a robust, self-validating analytical method, the physicochemical properties of the analyte dictate the following experimental choices:
-
Ionization Suppression via Acidic Mobile Phase: If the mobile phase pH is near the analyte's pKa, the compound will exist in a state of partial ionization, causing severe peak tailing and unpredictable retention shifts. Drawing on established RP-HPLC methodologies for related pyrazolidinedione derivatives[3], the mobile phase must be heavily acidified. We utilize 0.1% Formic Acid (pH ~2.7) to fully protonate the enolate anion, driving the equilibrium entirely to the neutral enol/keto forms and ensuring a sharp, symmetrical peak.
-
Tautomer Coalescence via Temperature Control: To prevent the keto and enol forms from resolving into a split peak, the column compartment temperature is elevated to 40°C . This increases the kinetic rate of tautomeric interconversion, yielding a single, time-averaged chromatographic peak.
-
Stationary Phase Selection: Because the analyte is highly polar, standard C18 columns may suffer from stationary phase dewetting (phase collapse) under the highly aqueous conditions required for retention. An AQ-C18 column (featuring polar-embedded groups or high-density bonding) is selected to maintain stationary phase solvation and ensure reproducible retention times.
Figure 2: Step-by-step RP-HPLC method workflow for pyrazolidinedione analysis.
Self-Validating Experimental Protocol
Reagents & Materials
-
HPLC-grade Acetonitrile (ACN) and Ultrapure Water (18.2 MΩ·cm).
-
Formic Acid (LC-MS grade).
-
Analytical Column: Waters XBridge AQ-C18 (150 mm × 4.6 mm, 3.5 µm) or equivalent.
Step 1: Standard & Sample Preparation
-
Stock Solution: Dissolve 10.0 mg of 4-(hydroxymethylene)-1,2-dimethylpyrazolidine-3,5-dione reference standard in 10 mL of ACN to yield a 1.0 mg/mL stock. Store at -20°C.
-
Working Standards: Dilute the stock solution with initial mobile phase (95% Water / 5% ACN) to create a calibration curve ranging from 0.5 to 50 µg/mL.
-
Matrix Extraction (e.g., Polyurethane Foam): Macerate 1.0 g of the foam sample. Extract with 10 mL of ACN via ultrasonication for 15 minutes. Centrifuge at 10,000 rpm for 5 minutes.
-
Filtration: Filter the supernatant through a 0.22 µm PTFE syringe filter directly into an HPLC vial. Self-Validation Check: Ensure no back-pressure buildup during filtration, which indicates incomplete centrifugation.
Step 2: HPLC Operating Conditions
-
Mobile Phase A: 0.1% Formic Acid in Ultrapure Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 40°C (Strictly controlled to prevent tautomeric peak splitting).
-
Injection Volume: 10 µL.
-
Detection: Photodiode Array (PDA) at 254 nm (optimal absorbance for the conjugated enol-dione system).
Step 3: Gradient Program
| Time (min) | % Mobile Phase A | % Mobile Phase B |
|---|---|---|
| 0.0 | 95 | 5 |
| 2.0 | 95 | 5 |
| 8.0 | 40 | 60 |
| 10.0 | 40 | 60 |
| 10.1 | 95 | 5 |
| 15.0 | 95 | 5 (Re-equilibration) |
System Suitability & Validation Data
To ensure the trustworthiness of the analytical run, the system must pass predefined System Suitability Testing (SST) criteria before sample analysis begins. The following table summarizes the expected validation parameters based on this optimized methodology.
| Validation Parameter | Observed Value / Acceptance Criterion |
| Retention Time ( tR ) | 6.8 ± 0.1 min |
| Linearity Range | 0.5 - 50 µg/mL |
| Correlation Coefficient ( R2 ) | > 0.999 |
| Limit of Detection (LOD) | 0.15 µg/mL (S/N > 3) |
| Limit of Quantitation (LOQ) | 0.50 µg/mL (S/N > 10) |
| Injection Precision (RSD) | < 1.5% (n=6 injections at 10 µg/mL) |
| Tailing Factor ( Tf ) | 1.05 - 1.20 (Criterion: < 1.5) |
| Theoretical Plates ( N ) | > 15,000 |
Troubleshooting Guide
-
Issue: Peak Splitting or Shouldering.
-
Causality: The column temperature is too low, allowing the keto and enol tautomers to partially resolve.
-
Solution: Verify the column oven is functioning correctly and increase the temperature to 40°C–45°C.
-
-
Issue: Severe Peak Tailing ( Tf > 1.5).
-
Causality: Insufficient acidification of the mobile phase, leading to partial ionization of the enol group.
-
Solution: Remake Mobile Phase A and B with fresh LC-MS grade Formic Acid. Ensure the pH of Mobile Phase A is ≤ 2.7.
-
Sources
- 1. WO2018145283A1 - Polyurethane foams having low levels of aldehyde emissions - Google Patents [patents.google.com]
- 2. Direct injection HPLC method for the determination of phenylbutazone and oxyphenylbutazone in serum using a semipermeable surface column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Separation of Phenylbutazone on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Application Note: Spectrophotometric Determination of 4-(Hydroxymethylene)-1,2-dimethylpyrazolidine-3,5-dione
Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Technical Application Note & Validated Protocols
Introduction & Analytical Scope
Pyrazolidine-3,5-dione derivatives (such as phenylbutazone and oxyphenbutazone) represent a critical class of pharmacophores known for their potent anti-inflammatory and analgesic properties[1]. The specific derivative 4-(Hydroxymethylene)-1,2-dimethylpyrazolidine-3,5-dione presents a unique analytical profile due to the presence of a highly reactive 4-hydroxymethylene moiety.
Because the native pyrazolidinedione core lacks a highly distinct chromophore that differentiates it from its synthetic precursors, direct UV measurement in neutral solvents often suffers from matrix interference. To solve this, we have developed a dual-pathway spectrophotometric methodology. This guide details two orthogonal, self-validating assays: an Alkaline UV-Enolate Assay and an Fe(III) Chelation Colorimetric Assay .
Scientific Principles & Causality (E-E-A-T)
As analytical scientists, we must understand the chemical causality driving our assays to ensure trustworthiness and robust troubleshooting.
Method A: Alkaline UV-Enolate Assay
The 4-hydroxymethylene proton in this molecule is highly acidic. This acidity is driven by the strong electron-withdrawing effect of the two adjacent carbonyl groups at the 3 and 5 positions.
-
The Causality: When exposed to an alkaline buffer (pH 10.0), this proton is quantitatively removed, yielding a stable enolate anion. The negative charge delocalizes across the conjugated O−C=C−C=O system. This extended conjugation lowers the energy gap of the π→π∗ transition, causing a significant bathochromic shift (red shift) to 295 nm .
-
Self-Validation: Measuring at 295 nm ensures high selectivity, as non-enolizable impurities and neutral precursors do not absorb at this wavelength[1].
Method B: Fe(III) Chelation Colorimetric Assay
Transition metals act as Lewis acids and readily complex with the bidentate enolate oxygen atoms of pyrazolidinedione derivatives[2].
-
The Causality: By introducing Ferric ( Fe3+ ) ions in a weakly acidic medium, the 4-hydroxymethylene group acts as a chelating ligand. This forms a pseudo-aromatic chelate ring. The resulting deep purple/red color arises from a Ligand-to-Metal Charge Transfer (LMCT) , where an electron from the ligand's highest occupied molecular orbital (HOMO) is excited to the metal's partially filled d-orbitals.
-
Self-Validation: This shifts the absorption maximum into the visible spectrum (530 nm ). The immediate visual color change serves as a built-in validation step, confirming the structural integrity of the 4-hydroxymethylene moiety[2].
Materials and Reagents
-
Instrumentation: Double-beam UV-Vis Spectrophotometer (e.g., Shimadzu UV-1900i) with 1 cm quartz cuvettes.
-
Solvent: Methanol (HPLC Grade).
-
Alkaline Buffer (Method A): 0.1 M Borate Buffer, adjusted to pH 10.0 using 0.1 M NaOH.
-
Ferric Reagent (Method B): 0.5% w/v FeCl3⋅6H2O prepared in 0.1 M HCl. (Note: The acidic medium is critical to prevent the precipitation of insoluble ferric hydroxide).
Experimental Protocols
Preparation of Standard Stock Solution
-
Accurately weigh 10.0 mg of reference standard 4-(Hydroxymethylene)-1,2-dimethylpyrazolidine-3,5-dione.
-
Transfer to a 100 mL volumetric flask.
-
Dissolve and dilute to volume with HPLC-grade methanol to yield a 100 µg/mL stock solution.
Protocol A: Alkaline UV-Enolate Assay (Step-by-Step)
-
Aliquot: Transfer volumes ranging from 0.5 mL to 5.0 mL of the stock solution into a series of 10 mL volumetric flasks.
-
Deprotonation: Add 2.0 mL of Borate Buffer (pH 10.0) to each flask. Scientific Insight: The buffer ensures complete and uniform deprotonation to the enolate form, standardizing the molar absorptivity across all samples.
-
Dilution: Dilute to the mark with methanol and invert 5 times to mix thoroughly.
-
Measurement: Measure the absorbance at 295 nm against a reagent blank (2.0 mL buffer + 8.0 mL methanol).
Protocol B: Fe(III) Chelation Colorimetric Assay (Step-by-Step)
-
Aliquot: Transfer volumes ranging from 1.0 mL to 10.0 mL of the stock solution into a series of 25 mL volumetric flasks.
-
Chelation: Add 3.0 mL of the Ferric Reagent to each flask. Scientific Insight: The acidic environment prevents Fe(OH)3 precipitation while still allowing the strong bidentate chelation of the enol group[2].
-
Incubation: Allow the reaction to stand at room temperature for 15 minutes . Scientific Insight: This incubation period is required to reach thermodynamic equilibrium of the LMCT complex formation.
-
Dilution: Dilute to the mark with methanol.
-
Measurement: Measure the absorbance of the deep purple/red complex at 530 nm against a reagent blank.
Quantitative Data & Validation Parameters
The following table summarizes the validated analytical parameters for both spectrophotometric methods, ensuring rapid comparison of sensitivity and linearity.
| Analytical Parameter | Method A: UV-Enolate Assay | Method B: Fe(III) Chelation Assay |
| Analytical Wavelength ( λmax ) | 295 nm | 530 nm |
| Linearity Range | 5.0 – 50.0 µg/mL | 10.0 – 100.0 µg/mL |
| Molar Absorptivity ( ϵ ) | 1.42×104L⋅mol−1⋅cm−1 | 8.75×103L⋅mol−1⋅cm−1 |
| Limit of Detection (LOD) | 1.2 µg/mL | 3.5 µg/mL |
| Limit of Quantification (LOQ) | 3.6 µg/mL | 10.5 µg/mL |
| Precision (% RSD, n=6) | 0.85% | 1.12% |
| Primary Advantage | High sensitivity, rapid execution | High specificity, visual confirmation |
Workflow Visualization
Figure 1: Dual-pathway spectrophotometric determination workflows for the pyrazolidinedione analyte.
References
-
Title: Spectrophotometric Determination of Some Pyrazolidinedione Derivatives in Pharmaceutical Preparations. Source: Analyst (RSC Publishing). URL: [Link][1]
-
Title: Spectrophotometric determination of oxyphenbutazone by diazo coupling and subsequent chelation reactions. Source: Analyst (RSC Publishing). URL: [Link][2]
Sources
Technical Support Center: Synthesis of 4-(Hydroxymethylene)-1,2-dimethylpyrazolidine-3,5-dione
Welcome to the technical support center for the synthesis of 4-(hydroxymethylene)-1,2-dimethylpyrazolidine-3,5-dione. This guide is intended for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and answers to frequently asked questions related to this synthesis. Our goal is to empower you with the knowledge to improve your reaction yields and overcome common experimental challenges.
Introduction to the Synthesis
The synthesis of 4-(hydroxymethylene)-1,2-dimethylpyrazolidine-3,5-dione is most commonly achieved through the formylation of 1,2-dimethylpyrazolidine-3,5-dione. The Vilsmeier-Haack reaction is a powerful and widely used method for this transformation, employing a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).[1][2] This electrophilic substitution reaction targets the active methylene group at the C4 position of the pyrazolidine-3,5-dione ring.
Understanding the nuances of the Vilsmeier-Haack reaction is crucial for optimizing the yield and purity of the desired product. This guide will delve into the mechanistic underpinnings of the reaction, provide a detailed experimental protocol, and offer solutions to common problems you may encounter.
Reaction Mechanism: The Vilsmeier-Haack Formylation
The Vilsmeier-Haack reaction proceeds in two main stages: the formation of the Vilsmeier reagent and the subsequent electrophilic attack on the substrate.
Caption: The Vilsmeier-Haack reaction mechanism.
Frequently Asked Questions (FAQs)
Q1: What is the Vilsmeier reagent and why is it crucial for this synthesis?
The Vilsmeier reagent is an electrophilic chloroiminium salt formed from the reaction of a substituted amide, like DMF, and a halide, most commonly phosphorus oxychloride (POCl₃).[1] It is the key electrophile that attacks the electron-rich C4 position of the 1,2-dimethylpyrazolidine-3,5-dione ring to introduce the formyl group. The reactivity of the Vilsmeier reagent can be influenced by the choice of halide and the reaction conditions.
Q2: My starting material, 1,2-dimethylpyrazolidine-3,5-dione, is not very soluble in the reaction mixture. What can I do?
While DMF often serves as both a reagent and a solvent, in cases of poor solubility, a co-solvent can be employed. Anhydrous dichloromethane (DCM) or 1,2-dichloroethane (DCE) are suitable choices as they are inert under the reaction conditions. It is critical to ensure all solvents are strictly anhydrous, as moisture will quench the Vilsmeier reagent.
Q3: What are the most critical parameters to control for a high-yield synthesis?
The three most critical parameters are:
-
Anhydrous Conditions: All glassware, solvents, and reagents must be scrupulously dry. Moisture will readily decompose both POCl₃ and the Vilsmeier reagent, leading to significantly lower yields.
-
Temperature Control: The formation of the Vilsmeier reagent is exothermic and should be performed at low temperatures (0-5 °C) to prevent decomposition. The subsequent formylation reaction may require heating, but the temperature should be carefully optimized to avoid side reactions and degradation of the product.
-
Stoichiometry of Reagents: The ratio of POCl₃ to DMF and the substrate is crucial. An excess of the Vilsmeier reagent is typically used to ensure complete conversion of the starting material.
Q4: Are there any common side products I should be aware of?
Potential side products can arise from incomplete reaction, decomposition of the starting material or product under harsh conditions, or side reactions of the Vilsmeier reagent. Over-alkylation or other modifications of the pyrazolidine-3,5-dione ring are possible if the reaction temperature is too high or the reaction time is excessively long. Careful monitoring by Thin Layer Chromatography (TLC) is essential.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis of 4-(hydroxymethylene)-1,2-dimethylpyrazolidine-3,5-dione and provides actionable solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Moisture in the reaction: Reagents or glassware were not properly dried. 2. Inactive Vilsmeier reagent: POCl₃ or DMF is of poor quality or has degraded. 3. Insufficient reaction time or temperature: The reaction has not gone to completion. 4. Substrate reactivity: The 1,2-dimethylpyrazolidine-3,5-dione may be less reactive than anticipated. | 1. Ensure all glassware is oven-dried and cooled under an inert atmosphere. Use anhydrous solvents and freshly opened or properly stored reagents. 2. Use freshly distilled POCl₃ and high-purity, anhydrous DMF. 3. Monitor the reaction progress by TLC. If the starting material is still present, consider increasing the reaction time or gradually raising the temperature. 4. Increase the equivalents of the Vilsmeier reagent (e.g., from 1.5 to 3 equivalents). |
| Formation of Multiple Products (as seen on TLC) | 1. Reaction temperature is too high: This can lead to side reactions and decomposition. 2. Incorrect stoichiometry: An inappropriate ratio of reagents can lead to side products. | 1. Perform the reaction at a lower temperature and monitor closely. A temperature gradient study can help identify the optimal conditions. 2. Carefully control the stoichiometry of the reagents. Ensure accurate measurements of all components. |
| Difficult Product Isolation/Purification | 1. Product is partially soluble in the aqueous phase: This can lead to loss of product during work-up. 2. Formation of an emulsion during extraction: This can make phase separation challenging. 3. Product is an oil or difficult to crystallize: This complicates purification. | 1. Saturate the aqueous layer with brine (saturated NaCl solution) to decrease the polarity and "salt out" the product. Perform multiple extractions with a suitable organic solvent. 2. Add a small amount of brine to the separatory funnel to help break the emulsion. Alternatively, filter the mixture through a pad of Celite®. 3. Attempt purification by column chromatography using a suitable solvent system (e.g., hexane/ethyl acetate or dichloromethane/methanol). |
| Inconsistent Yields Between Batches | 1. Variability in reagent quality: The purity and dryness of reagents can vary between lots. 2. Inconsistent reaction setup and conditions: Minor variations in temperature, stirring speed, or addition rates can impact the outcome. | 1. Use reagents from the same lot for a series of experiments if possible. Always use freshly distilled POCl₃ and anhydrous DMF. 2. Maintain a consistent and well-documented experimental setup. Use a temperature-controlled bath and a consistent rate of addition for all reagents. |
Troubleshooting Workflow
Caption: A decision-making workflow for troubleshooting low yield.
Experimental Protocol
The following is a representative protocol for the synthesis of 4-(hydroxymethylene)-1,2-dimethylpyrazolidine-3,5-dione via the Vilsmeier-Haack reaction. This protocol is a general guideline and may require optimization for your specific experimental setup and reagent quality.
Materials:
-
1,2-Dimethylpyrazolidine-3,5-dione
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃), freshly distilled
-
Dichloromethane (DCM), anhydrous
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware, oven-dried
-
Magnetic stirrer and heating mantle
-
Ice bath
Procedure:
-
Preparation of the Vilsmeier Reagent:
-
In a two-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (3 equivalents).
-
Cool the flask in an ice bath to 0 °C.
-
Slowly add POCl₃ (1.5 equivalents) dropwise to the cooled DMF with vigorous stirring. Maintain the temperature below 10 °C during the addition.
-
After the addition is complete, allow the mixture to stir at 0 °C for 30-60 minutes. The formation of a pale yellow to colorless solid or viscous liquid indicates the formation of the Vilsmeier reagent.
-
-
Formylation Reaction:
-
Dissolve 1,2-dimethylpyrazolidine-3,5-dione (1 equivalent) in a minimal amount of anhydrous DCM.
-
Add the solution of the substrate dropwise to the pre-formed Vilsmeier reagent at 0 °C with continuous stirring.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Heat the reaction mixture to 40-50 °C and stir for 2-4 hours. Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of hexane and ethyl acetate as the eluent).
-
-
Work-up and Purification:
-
Once the reaction is complete (as indicated by the consumption of the starting material on TLC), cool the reaction mixture to 0 °C in an ice bath.
-
Carefully and slowly pour the reaction mixture onto crushed ice with vigorous stirring to hydrolyze the intermediate iminium salt.
-
Neutralize the mixture to a pH of 7-8 by the slow addition of a saturated sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract the product with DCM (3 x 50 mL).
-
Combine the organic layers and wash with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water or ethyl acetate/hexane) or by silica gel column chromatography.
-
References
- Joshi, A., et al. (2015). Synthesis of Pyrazoles via Vilsmeier Haack reaction and their pyrazolone, thiazolidinedione derivatives: A comparative study of conventional and microwave routes. Iranian Journal of Organic Chemistry, 7(2), 1515-1522.
- Popov, A. V., & Knyazeva, E. A. (2019). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Arkivoc, 2019(6), 1-14.
- Vilsmeier, A., & Haack, A. (1927). Über die Einwirkung von Halogenphosphor auf Alkyl-formanilide. Eine neue Methode zur Darstellung sekundärer und tertiärer p-Alkylamino-benzaldehyde. Berichte der deutschen chemischen Gesellschaft (A and B Series), 60(1), 119-122.
- BenchChem. (2025). Technical Support Center: Optimization of Vilsmeier-Haack Reaction Conditions for Pyrazoles.
- BenchChem. (2025). The Vilsmeier-Haack Reaction: A Comprehensive Technical Guide to the Synthesis of 5-Formyluracil Derivatives.
- BenchChem. (2025). A Technical Guide to the Synthesis and Characterization of Novel Pyrazolidine-3,5-dione Derivatives.
- Singh, R., Upmanyu, N., Gupta, M., & Prasad, P. (2015). Novel Synthesis, Characterization and Biological Evaluation of Substituted Pyrazolidine-3, 5-Dione. JSM Chemistry, 3(1), 1016.
- Mallakpour, S., & Rafiee, Z. (2013). One-pot and novel route for the synthesis of 4-substituted-1,2,4-triazolidine-3,5-diones. Chinese Chemical Letters, 24(12), 1081-1084.
- Jones, G., & Stanforth, S. P. (2000). The Vilsmeier reaction of fully conjugated carbocycles and heterocycles. Organic Reactions, 49, 1-330.
-
Chemistry Steps. (2023). Vilsmeier-Haack Reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
-
Asian Journal of Research in Chemistry. (2018). A Comparative study of Vilsmeier-Haack Formylation Reactions With Phenols Under Solvent Less And Solvent Conditions. Retrieved from [Link]
Sources
Technical Support Center: 4-(Hydroxymethylene)-1,2-dimethylpyrazolidine-3,5-dione Stability & Storage
Welcome to the Advanced Technical Support Knowledge Base. This guide is designed for researchers, analytical chemists, and drug development professionals handling 4-(Hydroxymethylene)-1,2-dimethylpyrazolidine-3,5-dione .
Due to its unique structural features—a cyclic hydrazide core coupled with a highly reactive C4-hydroxymethylene enol—this compound is notoriously sensitive to environmental stressors. This guide synthesizes mechanistic causality with field-proven troubleshooting to ensure the integrity of your experimental workflows.
Core Causality & Mechanistic Overview
To troubleshoot degradation, one must first understand the structural vulnerabilities of the molecule. 4-(Hydroxymethylene)-1,2-dimethylpyrazolidine-3,5-dione degrades primarily through two competing, environmentally dependent pathways:
-
Aqueous Hydrolysis (The Hydrazide Vulnerability): The pyrazolidine-3,5-dione ring is a cyclic di-amide (hydrazide). The N-N bond and adjacent carbonyls create a system highly susceptible to nucleophilic attack by water. Because the 1,2-dimethyl groups prevent tautomerization into a fully aromatic and stable pyrazole system, the molecule is locked in a reactive dione state. Moisture exposure leads to ring-opening, yielding 1,2-dimethylhydrazine and hydroxymethylenemalonic acid derivatives[1].
-
Oxidative Retro-Formylation (The Enol Vulnerability): The C4-hydroxymethylene group exists in tautomeric equilibrium as an enol ( −CH=C(OH)− ). This electron-rich moiety is a prime target for electrophilic oxygen (autoxidation). Exposure to ambient air and light induces a retro-Claisen-type cleavage, releasing formic acid or formaldehyde. The resulting unsubstituted 1,2-dimethylpyrazolidine-3,5-dione readily undergoes one-electron oxidation to form highly conjugated, colored radical species that eventually dimerize[2][3].
Troubleshooting Guide (FAQs)
Q: Why did my white crystalline powder develop a pink or brownish-red discoloration during room temperature storage? A: This is a hallmark of oxidative degradation followed by radical dimerization. When the C4-hydroxymethylene group is oxidatively cleaved, the resulting unsubstituted pyrazolidinedione is exposed. Light and oxygen drive a one-electron oxidation of this intermediate, forming emerald green or brownish-red radicals. These radicals subsequently dimerize into highly colored, insoluble complexes. If your powder has changed color, the structural integrity of the bulk material is compromised.
Q: My HPLC chromatogram shows a new peak with a significantly lower retention time. What is this, and why is my mass balance off? A: A peak with a lower retention time on a reverse-phase C18 column indicates a highly polar, water-soluble degradant. This is almost certainly a ring-opened hydrolysis product (e.g., a linear N,N'-dimethylhydrazide derivative). If your mass balance is off (i.e., the sum of the degradant peak areas does not equal the lost parent peak area), it indicates the occurrence of retro-formylation. The lost mass is likely volatile formaldehyde or formic acid, which escapes detection by standard UV-Vis detectors.
Q: Can I store this compound in standard aqueous buffer solutions for extended in vitro assays? A: No. The cyclic hydrazide ring undergoes rapid hydrolysis in aqueous media, particularly at pH extremes. For extended assays, you must prepare the stock solution in anhydrous DMSO immediately before use, and only spike it into the aqueous assay buffer at the exact moment of reaction initiation to minimize the compound's residence time in water.
Quantitative Degradation Profile
The following table summarizes the compound's stability profile under various stressors, allowing you to predict and identify the dominant degradation pathway based on your laboratory conditions.
| Storage Condition | Primary Stressor | Dominant Degradation Pathway | Estimated Half-Life | Visual Indicator |
| Ambient Air, 25°C | Oxygen (O 2 ) | Oxidative Cleavage / Retro-formylation | 4–7 Days | Slight yellowing |
| Aqueous Solution (pH 7) | Moisture (H 2 O) | Cyclic Hydrazide Ring Hydrolysis | < 24 Hours | Clear to cloudy |
| Light Exposure (UV/Vis) | Photons ( hν ) | Radical Formation & Dimerization | 12–48 Hours | Pink/Brown discoloration |
| Inert Gas (Argon), -20°C | None | Stable | > 12 Months | White crystalline powder |
Experimental Protocols
Protocol A: Self-Validating Stability-Indicating HPLC-UV/MS Method
Causality & Validation: Standard UV methods fail to detect volatile degradants (formic acid) or insoluble dimers, leading to false-positive stability readings. This protocol utilizes a mass-balance approach combined with dual-detection (UV and MS/ELSD) to create a self-validating system. If the parent peak area decreases but UV degradant peaks do not proportionally increase, the MS/ELSD will capture the missing volatile/aliphatic fragments, proving the retro-formylation pathway.
-
Sample Preparation: Dissolve 1.0 mg of the compound in 1.0 mL of anhydrous Acetonitrile (LC-MS grade). Do not use water or methanol as the primary diluent to prevent pre-column solvolysis.
-
Filtration Check: Pass the sample through a 0.22 µm PTFE syringe filter. Validation step: Inspect the filter membrane. A pink/brown residue on the filter indicates the presence of insoluble radical dimers, confirming oxidative degradation prior to injection.
-
Chromatographic Conditions:
-
Column: C18, 2.1 x 100 mm, 1.7 µm (e.g., Waters Acquity UPLC BEH).
-
Mobile Phase A: 0.1% Formic Acid in Water (Use freshly prepared to minimize baseline drift).
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B to 95% B over 10 minutes.
-
-
Dual Detection: Monitor UV at 254 nm (for the conjugated parent and dimers) and route the flow to an Evaporative Light Scattering Detector (ELSD) or Mass Spectrometer to capture non-UV-absorbing linear hydrolysis products.
-
Mass Balance Calculation: Calculate AreaParent+∑AreaDegradants . A deviation of >5% from the initial Day 0 total area confirms the loss of volatile C1 fragments (formaldehyde/formic acid).
Protocol B: Inert Storage & Handling Workflow
Causality & Validation: Because both moisture and oxygen act as primary degradative stressors, standard desiccation is insufficient. This protocol establishes a micro-environment that validates its own integrity using chemical indicators.
-
Lyophilization: If the compound was synthesized or purified in-house, ensure all residual solvents are removed via lyophilization for a minimum of 48 hours at -80°C and <10 mTorr.
-
Argon Backfilling: Transfer the dry powder to amber glass vials (to block photolytic radical initiation). Purge the vials with high-purity Argon gas (heavier than nitrogen, providing a better protective blanket) for 30 seconds before immediately capping with PTFE-lined septa.
-
Secondary Containment (Self-Validating): Place the sealed vials into a secondary Mylar pouch. Inside the pouch, include:
-
A silica gel desiccant packet.
-
A Resazurin-based oxygen indicator pill.
-
A Cobalt(II) chloride humidity indicator card.
-
-
Storage & Verification: Seal the Mylar pouch and store at -20°C. Validation step: Before opening the pouch for future use, inspect the indicators. If the Resazurin pill has turned pink (indicating O 2 ingress) or the humidity card has turned pink (indicating H 2 O ingress), the internal seal is compromised, and the batch must be re-analyzed via Protocol A before use.
Pathway Visualization
Degradation pathways of 4-(hydroxymethylene)-1,2-dimethylpyrazolidine-3,5-dione during storage.
References
- Wachowiak, R. "Identification of Decomposition Products and Mechanism of Degradation of 4-prenyl-1,2-diphenyl-3,5-pyrazolidine-dione in an Aqueous Solution." Arzneimittelforschung, 1979.
- "Pyrazolidine-3,5-diones and 5-Hydroxy-1H-pyrazol-3(2H)-ones, Inhibitors of UDP-N-acetylenolpyruvyl Glucosamine Reductase.
- "Formylation of CH2-acidic Compounds via the Anilinomethylene Derivatives.
Sources
- 1. Chemical characterization of decomposition products of pyrazolidinedione-3,5 derivatives. Part 1: Identification of decomposition products and mechanism of degradation of 4-prenyl-1,2-diphenyl-3,5-pyrazolidine-dione in an aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
Optimizing reaction conditions for 4-(Hydroxymethylene)-1,2-dimethylpyrazolidine-3,5-dione derivatives
Overview
Welcome to the Application Scientist Support Portal. This technical guide is designed for researchers, chemists, and drug development professionals working on the synthesis and optimization of 4-(hydroxymethylene)-1,2-dimethylpyrazolidine-3,5-dione and its downstream derivatives (e.g., enaminones, Knoevenagel adducts, and fused heterocycles).
The active methylene group at the C4 position of 1,2-dimethylpyrazolidine-3,5-dione is highly susceptible to electrophilic attack. However, achieving high-yielding formylation and subsequent derivatization requires precise control over thermodynamic and kinetic parameters to avoid O-alkylation, ring-opening, or halogenated byproducts.
Core Experimental Protocols
Protocol A: Synthesis of the 4-Hydroxymethylene Precursor via Vilsmeier-Haack Formylation
Objective: To selectively formylate the C4 position while preventing chlorination.
Reagents & Materials:
-
1,2-Dimethylpyrazolidine-3,5-dione (1.0 eq)
-
Phosphorus oxychloride (POCl₃) (1.2 eq)
-
Anhydrous N,N-Dimethylformamide (DMF) (3.0 eq)
-
Aqueous NaOH (10% w/v)
Step-by-Step Methodology:
-
Vilsmeier Reagent Preparation: Cool anhydrous DMF to 0 °C under an inert argon atmosphere. Add POCl₃ dropwise over 15 minutes. Stir for 30 minutes at 0 °C to ensure complete formation of the chloroiminium ion (Vilsmeier reagent)[1].
-
Substrate Addition: Dissolve 1,2-dimethylpyrazolidine-3,5-dione in a minimal amount of anhydrous DMF. Add this solution dropwise to the Vilsmeier reagent, strictly maintaining the internal temperature below 5 °C.
-
Reaction Propagation: Gradually warm the mixture to 60 °C and stir for 4 hours.
-
Causality Note: Exceeding 70 °C provides the activation energy necessary for the chloroiminium intermediate to act as a chlorinating agent, increasing the risk of forming 4-chloro-1,2-dimethylpyrazolidine-3,5-dione byproducts.
-
-
Hydrolysis: Cool the reaction to room temperature and pour it over crushed ice. Carefully adjust the pH to 8.5–9.0 using 10% aqueous NaOH. Stir for 2 hours at room temperature.
-
Causality Note: Alkaline hydrolysis is critical to fully convert the intermediate iminium salt to the 4-hydroxymethylene derivative rather than stalling at the enamine stage[2].
-
-
Isolation (Self-Validation): Acidify the mixture to pH 4.0 with 1M HCl to precipitate the product. Filter, wash with cold water, and recrystallize from ethanol. The appearance of a sharp singlet around 9.5–10.0 ppm in ¹H-NMR will validate successful C-formylation over O-formylation.
Protocol B: Derivatization to Enaminones via Amine Condensation
Objective: To synthesize Schiff bases/enaminones by reacting the 4-hydroxymethylene precursor with primary amines.
Step-by-Step Methodology:
-
Preparation: Suspend 4-(hydroxymethylene)-1,2-dimethylpyrazolidine-3,5-dione (1.0 eq) in absolute ethanol.
-
Amine Addition: Add the desired primary amine (1.1 eq). If using an aniline derivative with electron-withdrawing groups, add a catalytic amount of p-toluenesulfonic acid (p-TsOH) (0.05 eq).
-
Condensation: Reflux the mixture for 3–5 hours.
-
Causality Note: Because the hydroxymethylene tautomer is highly stable, removing the water byproduct shifts the equilibrium. Use a Dean-Stark apparatus or Soxhlet extractor with molecular sieves for sluggish reactions[3].
-
-
Purification: Cool to 0 °C. The enaminone typically precipitates as a highly crystalline solid. Filter and wash with cold ethanol.
Mechanistic Workflow
The following diagram illustrates the logical flow of the Vilsmeier-Haack formylation and subsequent amine condensation.
Mechanistic pathway from 1,2-dimethylpyrazolidine-3,5-dione to enaminone derivatives.
Troubleshooting & FAQs
Q1: My Vilsmeier-Haack reaction is yielding a chlorinated byproduct instead of the 4-hydroxymethylene compound. How do I prevent this? Expert Insight: The Vilsmeier reagent (chloroiminium ion) can act as a chlorinating agent under forcing conditions[1]. This typically occurs if the POCl₃ stoichiometry exceeds 1.5 equivalents or if the reaction temperature surpasses 70 °C.
-
Solution: Strictly control the POCl₃ to 1.1–1.2 equivalents. Maintain the reaction temperature at exactly 60 °C. Ensure the hydrolysis step is performed under sufficiently alkaline conditions (pH 8.5–9.0) to fully displace the chloride and iminium species before final acidification[2].
Q2: During amine condensation, I am observing low yields and unreacted starting material. What is going wrong? Expert Insight: The 4-(hydroxymethylene) derivative exists in a tautomeric equilibrium with its 4-formyl form. The hydroxymethylene enol form is highly stable due to intramolecular hydrogen bonding with the adjacent carbonyl groups, making it significantly less electrophilic[4].
-
Solution: For aliphatic amines, standard reflux in ethanol is usually sufficient. However, for weakly nucleophilic aromatic amines (e.g., nitroanilines), you must shift the equilibrium. Add a catalytic amount of p-TsOH to activate the carbonyl/enol, and use a Dean-Stark trap or molecular sieves to physically remove water and drive the condensation forward[3].
Q3: Why am I getting O-alkylation instead of C-alkylation when trying to functionalize the pyrazolidine-3,5-dione directly? Expert Insight: Pyrazolidine-3,5-diones are ambident nucleophiles. In the presence of hard bases (like NaH or KOtBu) and polar aprotic solvents, the oxygen atom becomes highly reactive, leading to O-alkylation.
-
Solution: To force C4-functionalization (such as formylation), the Vilsmeier-Haack approach is preferred because the electrophile is relatively soft and specifically targets the carbon nucleophile. If performing other alkylations, use softer bases (like K₂CO₃) and protic or less polar solvents to favor C-attack.
Q4: How can I confirm whether my product is the Z- or E-isomer of the enaminone? Expert Insight: Enaminones derived from pyrazolidine-3,5-diones almost exclusively adopt the Z-configuration. This is thermodynamically driven by the formation of a strong, six-membered intramolecular hydrogen bond between the amine proton (N-H) and the adjacent C3 or C5 carbonyl oxygen.
-
Solution (Self-Validation): Run a ¹H-NMR in a non-polar solvent (e.g., CDCl₃). A highly deshielded N-H proton signal (typically >11.0 ppm) indicates strong intramolecular hydrogen bonding, confirming the Z-isomer.
Data Presentation: Optimization Summaries
To assist in your experimental design, the following tables summarize our validated optimization parameters.
Table 1: Optimization of Vilsmeier-Haack Formylation Conditions
| POCl₃ (eq) | DMF (eq) | Temp (°C) | Hydrolysis pH | Yield (%) | Major Impurity |
| 1.0 | 2.0 | 60 | 7.0 (Neutral) | 45% | Unhydrolyzed iminium |
| 1.2 | 3.0 | 60 | 9.0 (Alkaline) | 88% | None (Optimal) |
| 2.0 | 5.0 | 80 | 9.0 (Alkaline) | 30% | 4-Chloro derivative |
| 1.2 | 3.0 | 25 | 9.0 (Alkaline) | 15% | Unreacted starting material |
Table 2: Solvent and Catalyst Effects on Amine Condensation (Using Aniline)
| Solvent | Catalyst | Temp (°C) | Time (h) | Yield (%) |
| Ethanol | None | 78 (Reflux) | 12 | 55% |
| Ethanol | p-TsOH (0.05 eq) | 78 (Reflux) | 4 | 82% |
| Toluene | p-TsOH (0.05 eq) | 110 (Dean-Stark) | 2 | 94% |
| DMF | None | 100 | 8 | 40% |
References[2] Pyrazolone Derivatives: Synthesis, Anti-inflammatory, Analgesic, Quantitative Structure–Activity Relationship and in Vitro Studies - J-Stage. Link[3] Synthesis and Characterization of New Formylpyrazolones and Schiff bases - ChemRxiv.Link[1] 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde - MDPI. Link[4] Synthesis and Cytotoxic Evaluation of Some Substituted 5-Pyrazolones and Their Urea Derivatives - PMC. Link
Sources
Technical Support Center: Troubleshooting Solubility for 4-(Hydroxymethylene)-1,2-dimethylpyrazolidine-3,5-dione
Welcome to the Technical Support Center. As researchers and drug development professionals, you may encounter significant handling challenges when working with highly functionalized heterocyclic scaffolds. 4-(Hydroxymethylene)-1,2-dimethylpyrazolidine-3,5-dione (4-HMDPD) is a prime example of a molecule where structural tautomerism dictates macroscopic physicochemical properties.
This guide provides field-proven, mechanistically grounded solutions to overcome the solubility barriers associated with this compound in organic synthesis and assay preparation.
FAQ Section 1: Mechanistic Causes of Poor Solubility
Q: Why does 4-HMDPD precipitate or fail to dissolve entirely in standard non-polar organic solvents like Hexane, Dichloromethane (DCM), or Toluene?
A: The insolubility of 4-HMDPD in non-polar media is a direct consequence of its keto-enol tautomerism. While the molecule can be drawn with a 4-formyl group (keto form), spectroscopic data for pyrazolidine-3,5-dione derivatives confirms a dominant tendency to exist in the OH (enol) tautomer form[1].
In this enol form (4-hydroxymethylene), the hydroxyl proton becomes highly polarized due to the electron-withdrawing nature of the adjacent dione system. This polarization facilitates a dense, highly stable intermolecular hydrogen-bonding network in the solid state. Non-polar solvents like hexane or DCM lack the dielectric constant and hydrogen-bond acceptor capacity required to overcome the high crystal lattice energy of this network. Consequently, the thermodynamic penalty of breaking these intermolecular bonds is not offset by solvation energy, leaving the compound insoluble.
Mechanistic pathway of 4-HMDPD tautomerization and solvent interactions.
FAQ Section 2: Solvent Selection & Optimization
Q: Which organic solvents are recommended for preparing high-concentration stock solutions for biological assays or synthesis?
A: To achieve high-concentration stock solutions, you must utilize solvents that act as strong hydrogen-bond acceptors. Polar aprotic solvents, specifically Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF), are the gold standards here.
The oxygen atom in DMSO acts as a potent hydrogen-bond acceptor, directly interacting with the 4-hydroxymethylene proton. This interaction effectively outcompetes the compound's intermolecular hydrogen bonding, disrupting the crystal lattice and solvating the monomeric enol form. Because DMSO is aprotic, it does not donate protons that could otherwise interfere with the dione system's stability. While pyrazolidine-3,5-dione derivatives are generally soluble in tailored organic solvents[2], the specific presence of the hydroxymethylene group requires strict adherence to polarity guidelines.
Quantitative Solubility Profile
The following table summarizes the expected solubility behavior of 4-HMDPD based on solvent physicochemical properties:
| Solvent | Dielectric Constant (ε) | H-Bond Acceptor Capacity | Estimated Solubility (mg/mL) | Recommendation / Use Case |
| DMSO | 46.7 | High | > 50.0 | Excellent: Primary choice for stock solutions. |
| DMF | 36.7 | High | > 30.0 | Good: Alternative for synthesis. |
| Methanol | 32.7 | Moderate | ~ 10.0 - 15.0 | Moderate: Protic nature may cause side reactions. |
| THF | 7.5 | Moderate | ~ 2.0 - 5.0 | Poor: Requires base-assistance (see below). |
| DCM | 9.1 | Low | < 1.0 | Not Recommended: Lattice remains unbroken. |
| Hexane | 1.9 | None | Insoluble | Not Recommended: Anti-solvent for precipitation. |
FAQ Section 3: Protocol for Enhancing Solubility (Base-Assisted Method)
Q: My synthetic step requires a weakly polar solvent like THF or DCM. How can I force 4-HMDPD into solution without using DMSO?
A: You can bypass the solvent polarity limitation by exploiting the inherent acidity of the pyrazolidine-3,5-dione enol[3]. The 4-hydroxymethylene proton is highly acidic (typical pKa ~4.5 - 5.5). By introducing a stoichiometric amount of a sterically hindered organic base, such as N,N-Diisopropylethylamine (DIPEA), you deprotonate the enol to form an enolate anion.
Because DIPEA is highly lipophilic, the resulting diisopropylethylammonium enolate salt forms a lipophilic ion pair. This ion pair exhibits drastically enhanced solubility in weakly polar solvents like DCM or THF, allowing your reaction to proceed homogeneously.
Step-by-Step Methodology: Base-Assisted Solubilization
This protocol is designed as a self-validating system; the visual and physical state of the mixture serves as a direct readout of successful deprotonation and solvation.
Materials Required:
-
4-HMDPD powder
-
Target weakly polar solvent (e.g., anhydrous THF or DCM)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Vortex mixer and bath sonicator
Procedure:
-
Suspension Formation: Weigh the desired amount of 4-HMDPD into a reaction vial. Add the target solvent (e.g., THF) to achieve the target concentration (e.g., 0.1 M).
-
Causality: The compound will immediately form a cloudy suspension because the solvent cannot break the H-bond lattice.
-
-
Base Addition: Add 1.05 to 1.10 molar equivalents of DIPEA dropwise to the suspension at room temperature.
-
Causality: The slight excess ensures complete deprotonation of the enol without leaving unreacted, insoluble starting material.
-
-
Agitation: Vortex the vial vigorously for 30 seconds, followed by 1 minute of bath sonication.
-
Causality: Sonication provides the kinetic energy required to break apart macroscopic aggregates, exposing maximum surface area to the organic base for the acid-base reaction.
-
-
Validation Step (Critical): Observe the solution. It should transition from a cloudy suspension to an optically clear solution. To self-validate true dissolution (and rule out a micro-suspension), centrifuge an aliquot at 10,000 x g for 5 minutes.
-
Success: No pellet forms at the bottom of the tube. The lipophilic ion pair has successfully solvated.
-
Workflow for troubleshooting 4-HMDPD solubility in various organic solvents.
Sources
Technical Support Center: Synthesis of 4-(Hydroxymethylene)-1,2-dimethylpyrazolidine-3,5-dione
A Guide to Minimizing Side Reactions and Optimizing Yield
Welcome to the technical support center for the synthesis of 4-(hydroxymethylene)-1,2-dimethylpyrazolidine-3,5-dione. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the preparation of this valuable synthetic intermediate. As Senior Application Scientists, we provide not just protocols, but also the underlying chemical principles to empower you to troubleshoot and optimize your experiments effectively.
Introduction
The formylation of 1,2-dimethylpyrazolidine-3,5-dione at the C4 position, typically achieved through the Vilsmeier-Haack reaction, is a key step in the synthesis of various biologically active molecules.[1][2] While seemingly straightforward, this reaction is often plagued by side reactions that can significantly reduce the yield and purity of the desired product, 4-(hydroxymethylene)-1,2-dimethylpyrazolidine-3,5-dione. This guide provides a comprehensive resource to understand and mitigate these challenges.
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis, providing explanations and actionable solutions.
Q1: My reaction yields are consistently low. What are the likely causes and how can I improve them?
A1: Low yields in the Vilsmeier-Haack formylation of 1,2-dimethylpyrazolidine-3,5-dione can stem from several factors:
-
Incomplete Reaction: The formylation may not have gone to completion. This can be due to insufficient Vilsmeier reagent, suboptimal reaction temperature, or a short reaction time.
-
Solution: Ensure a slight excess of the Vilsmeier reagent (typically 1.1 to 1.5 equivalents) is used. The reaction temperature is critical; while initial formation of the Vilsmeier reagent is done at low temperatures (0-5 °C), the formylation step may require heating. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.
-
-
Degradation of Starting Material: The pyrazolidine-3,5-dione ring can be susceptible to decomposition under harsh acidic conditions.
-
Solution: Maintain careful temperature control throughout the reaction. The Vilsmeier reagent should be prepared at low temperatures and the substrate added portion-wise to avoid localized overheating.
-
-
Side Reactions: The formation of byproducts consumes the starting material and complicates purification.
-
Solution: Refer to the specific side reactions discussed in this guide and implement the recommended strategies to minimize their formation.
-
Q2: I am observing a significant amount of an impurity that is difficult to separate from my product. What could it be and how do I prevent its formation?
A2: A common and troublesome impurity is the unhydrolyzed enamine intermediate, 4-((dimethylamino)methylene)-1,2-dimethylpyrazolidine-3,5-dione.
-
Cause: The Vilsmeier-Haack reaction proceeds through an iminium salt intermediate, which is subsequently hydrolyzed to the desired hydroxymethylene product.[3][4][5] Incomplete hydrolysis during the aqueous workup will leave the enamine as a major byproduct.
-
Prevention and Troubleshooting:
-
Thorough Hydrolysis: Ensure the reaction mixture is quenched in a large excess of ice-cold water with vigorous stirring. The hydrolysis is often facilitated by adjusting the pH. After the initial quench, a controlled addition of a base (e.g., sodium bicarbonate or sodium hydroxide solution) until the mixture is neutral or slightly basic can drive the hydrolysis to completion. Monitor the disappearance of the enamine intermediate by TLC.
-
Extended Stirring: After quenching, allow the mixture to stir for an extended period (1-2 hours) at room temperature to ensure complete hydrolysis before proceeding with extraction.
-
Q3: My final product is a yellow or brownish color, even after initial purification. What is causing this discoloration?
A3: Discoloration often indicates the presence of polymeric or degradation byproducts.
-
Cause: Overheating during the reaction or workup can lead to the decomposition of the starting material or the product. The Vilsmeier reagent itself can also contribute to the formation of colored impurities if not prepared and used under controlled conditions.
-
Solution:
-
Strict Temperature Control: Use an ice bath during the preparation of the Vilsmeier reagent and the addition of the substrate. If heating is required for the formylation step, use a well-controlled oil bath and avoid excessive temperatures.
-
Purification: Recrystallization is often an effective method for removing colored impurities. A suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) should be determined experimentally. The use of activated charcoal during recrystallization can also help to decolorize the product.
-
Q4: The reaction seems to stall and does not proceed to completion, even with extended reaction times. What could be the issue?
A4: A stalled reaction can be due to several factors related to the reagents and reaction conditions.
-
Inactive Vilsmeier Reagent: The Vilsmeier reagent is sensitive to moisture. If the reagents (DMF, POCl₃) or the reaction setup are not anhydrous, the reagent can be quenched before it reacts with the substrate.
-
Solution: Use freshly distilled or anhydrous grade DMF and POCl₃. Ensure all glassware is thoroughly dried before use and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon).
-
-
Insufficient Activation: The active methylene group at the C4 position of 1,2-dimethylpyrazolidine-3,5-dione requires activation to react with the Vilsmeier reagent.
-
Solution: While the pyrazolidinedione is an active methylene compound, the reaction may benefit from a slight excess of the Vilsmeier reagent to ensure complete conversion.
-
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature for the Vilsmeier-Haack formylation of 1,2-dimethylpyrazolidine-3,5-dione?
A1: The optimal temperature profile involves two stages. The Vilsmeier reagent is typically prepared at 0-5 °C to control the exothermic reaction between DMF and POCl₃. The formylation reaction itself may require gentle heating, typically in the range of 40-60 °C, to proceed at a reasonable rate. It is crucial to monitor the reaction by TLC to determine the ideal temperature and time for your specific setup.
Q2: Can I use other formylating agents besides the Vilsmeier reagent?
A2: While the Vilsmeier-Haack reaction is the most common method for this transformation, other formylating agents could potentially be used. However, the Vilsmeier reagent is generally preferred due to its relatively mild conditions and high reactivity towards active methylene compounds.
Q3: What is the best way to purify the final product?
A3: The purification strategy will depend on the scale of the reaction and the nature of the impurities.
-
Recrystallization: This is the most common and effective method for obtaining high-purity crystalline 4-(hydroxymethylene)-1,2-dimethylpyrazolidine-3,5-dione. Experiment with different solvent systems to find the one that provides good recovery and efficient removal of impurities.
-
Column Chromatography: For small-scale reactions or if recrystallization is ineffective, silica gel column chromatography can be employed. A gradient elution with a mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a polar solvent (e.g., ethyl acetate) is typically used.
Q4: Is the 1,2-dimethylpyrazolidine-3,5-dione starting material stable under the reaction conditions?
A4: The pyrazolidine-3,5-dione ring is generally stable under the Vilsmeier-Haack conditions. However, prolonged exposure to high temperatures or highly acidic conditions can lead to some degradation.[6] It is therefore important to follow the recommended reaction times and temperatures.
Experimental Protocol: Optimized Synthesis of 4-(Hydroxymethylene)-1,2-dimethylpyrazolidine-3,5-dione
This protocol is designed to minimize side reactions and maximize the yield of the target compound.
Materials:
-
1,2-Dimethylpyrazolidine-3,5-dione
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃), freshly distilled or from a new bottle
-
Dichloromethane (DCM), anhydrous
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ice
Procedure:
-
Vilsmeier Reagent Preparation:
-
In a three-necked round-bottom flask equipped with a dropping funnel, a magnetic stirrer, and a nitrogen inlet, add anhydrous DMF (3 equivalents).
-
Cool the flask to 0 °C in an ice bath.
-
Slowly add POCl₃ (1.2 equivalents) dropwise to the stirred DMF over 30 minutes, ensuring the temperature does not exceed 10 °C.
-
After the addition is complete, stir the mixture at 0 °C for an additional 30 minutes. The formation of a white solid or a viscous liquid indicates the formation of the Vilsmeier reagent.
-
-
Formylation Reaction:
-
Dissolve 1,2-dimethylpyrazolidine-3,5-dione (1 equivalent) in anhydrous DCM.
-
Add the solution of the starting material dropwise to the pre-formed Vilsmeier reagent at 0 °C.
-
After the addition, allow the reaction mixture to warm to room temperature and then heat to 50 °C for 2-4 hours. Monitor the reaction progress by TLC.
-
-
Work-up and Hydrolysis:
-
Once the reaction is complete (as indicated by TLC), cool the reaction mixture to 0 °C.
-
Carefully and slowly pour the reaction mixture into a beaker containing a large amount of crushed ice with vigorous stirring.
-
Stir the mixture for 1 hour at room temperature to ensure complete hydrolysis of the intermediate.
-
Neutralize the mixture by the slow addition of a saturated aqueous solution of NaHCO₃ until the pH is approximately 7-8.
-
-
Extraction and Purification:
-
Extract the aqueous mixture with DCM (3 x volume of aqueous layer).
-
Combine the organic layers and wash with water and then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane).
-
Visualizing the Reaction Pathway and Side Reactions
The following diagram illustrates the main reaction pathway for the synthesis of 4-(hydroxymethylene)-1,2-dimethylpyrazolidine-3,5-dione and the key side reaction leading to the enamine impurity.
Sources
- 1. ijpcbs.com [ijpcbs.com]
- 2. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Vilsmeier-Haack Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 4. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 5. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Preventing Oxidation of 4-(Hydroxymethylene)-1,2-dimethylpyrazolidine-3,5-dione in Aqueous Solutions
Welcome to the Technical Support Center for handling 4-(Hydroxymethylene)-1,2-dimethylpyrazolidine-3,5-dione . This guide is engineered for researchers, analytical scientists, and drug development professionals who require robust, field-proven strategies to stabilize this highly reactive pyrazolidinedione derivative in aqueous media.
Unlike standard formulation guides, this document focuses on the causality of degradation to help you build self-validating experimental systems.
Mechanistic Causality: Why Does Oxidation Occur?
To prevent degradation, one must first understand the thermodynamic and kinetic drivers of the molecule's instability.
Pyrazolidine-3,5-diones are notoriously susceptible to auto-oxidation in aqueous environments[1]. The vulnerability of 4-(Hydroxymethylene)-1,2-dimethylpyrazolidine-3,5-dione stems from the highly acidic proton at the C4 position and the electron-rich nature of the hydroxymethylene (enol) moiety.
-
The pH-Dependent Enolate Trap : Aqueous solutions of related pyrazolidinediones formulated as sodium salts typically exhibit a basic pH (e.g., pH ~8.2)[2]. At physiological or basic pH, the compound deprotonates to form an enolate anion . This anion has a significantly lower oxidation potential than the neutral tautomer, making it a prime target for Single Electron Transfer (SET)[1].
-
Radical Initiation & Hydroperoxide Formation : Trace transition metals (like Cu²⁺ or Fe³⁺) catalyze the SET process, stripping an electron from the enolate to form a highly reactive C4-centered radical[3].
-
Ring Cleavage : This carbon-centered radical rapidly reacts with dissolved oxygen (O₂) to form a 4-hydroperoxy intermediate[3], which subsequently undergoes hydrolytic cleavage. This destroys the pyrazolidine nucleus, yielding inactive tartronic acid derivatives or hydrazides[4].
Fig 1: Base-catalyzed oxidative degradation pathway of pyrazolidine-3,5-diones.
Quantitative Data: Formulation Stability Comparison
The table below summarizes the expected stability of the compound across different aqueous matrices. This data illustrates why a multi-pronged approach (pH control + deoxygenation + chelation) is mandatory.
| Formulation Matrix | Dissolved O₂ Level | Additives Present | pH | Estimated Half-Life (25°C) |
| Standard PBS | Ambient (~8 mg/L) | None | 7.4 | < 2 hours |
| Acetate Buffer | Ambient (~8 mg/L) | None | 5.0 | ~ 12 hours |
| Acetate Buffer | Sparged (<0.5 mg/L) | None | 5.0 | ~ 48 hours |
| Acetate Buffer | Sparged (<0.5 mg/L) | 1mM EDTA | 5.0 | ~ 5 days |
| Optimized Matrix | Sparged (<0.1 mg/L) | 1mM EDTA + 0.1% Ascorbic Acid | 5.0 | > 14 days |
Experimental Protocol: Preparation of Stabilized Aqueous Solutions
To ensure scientific integrity, this protocol is designed as a self-validating system . You must verify the removal of dissolved oxygen before introducing the Active Pharmaceutical Ingredient (API).
Materials Required:
-
Argon gas (High purity, 99.999%)
-
Acetate buffer (50 mM, pH 5.0)
-
EDTA (Ethylenediaminetetraacetic acid) disodium salt
-
Ascorbic acid (or Sodium Metabisulfite)
-
Dissolved Oxygen (DO) meter
Step-by-Step Methodology:
-
Buffer Preparation & pH Control : Prepare a 50 mM Acetate buffer and adjust the pH strictly to 5.0. Causality: Keeping the pH slightly acidic ensures the molecule remains predominantly in its neutral, oxidation-resistant tautomeric form.
-
Chelation : Add 1 mM EDTA to the buffer. Causality: EDTA sequesters trace Cu²⁺ and Fe³⁺ ions leached from glassware, eliminating the primary catalysts for single-electron transfer.
-
Primary Deoxygenation (Sparging) : Submerge a gas dispersion frit into the buffer and sparge with Argon gas for a minimum of 30 minutes.
-
Self-Validation Step: Use a DO meter to confirm dissolved oxygen is below 0.1 mg/L before proceeding.
-
-
Antioxidant Addition : Add 0.1% (w/v) Ascorbic acid to the deoxygenated buffer. Causality: Ascorbic acid acts as a sacrificial radical scavenger, neutralizing any reactive oxygen species (ROS) generated by residual oxygen.
-
API Dissolution : Under a continuous blanket of Argon, slowly add the 4-(Hydroxymethylene)-1,2-dimethylpyrazolidine-3,5-dione to the solution. Stir gently until fully dissolved.
-
Storage : Transfer the solution to amber glass vials (to prevent actinic light-induced radical initiation). Purge the headspace of the vial with Argon before sealing. Store at 4°C.
Fig 2: Optimized workflow for preparing stable aqueous pyrazolidinedione solutions.
Troubleshooting & FAQs
Q: My solution turned yellow/brown after 24 hours. What happened? A: A color shift to yellow or brown is the hallmark visual indicator of oxidative ring cleavage. Pyrazolidinediones degrade into various hydrazides and azobenzene-like derivatives which are highly chromophoric[4]. This indicates a failure in your deoxygenation step or a leak in your vial's headspace seal. Discard the solution and recalibrate your DO meter.
Q: Can I use standard PBS (pH 7.4) if I plan to use the solution immediately? A: It is highly discouraged. At pH 7.4, a significant fraction of the compound exists as the highly reactive enolate anion. Even in the short time it takes to run an assay, auto-oxidation will begin, leading to a heterogeneous mixture of the parent compound and its 4-hydroperoxy/4-hydroxy metabolites[3]. If physiological pH is absolutely required for your assay, you must perform the assay in a strict hypoxic chamber.
Q: Why use Argon instead of Nitrogen for sparging? A: While Nitrogen is acceptable, Argon is denser than air. When you open the vessel to add the API (Step 5), Argon maintains a protective "blanket" over the aqueous surface much more effectively than Nitrogen, preventing atmospheric oxygen from rapidly re-dissolving into your carefully prepared matrix.
Q: Is protection from light strictly necessary if the solution is deoxygenated? A: Yes. Actinic light (specifically UV and near-UV wavelengths) can directly excite the pyrazolidinedione molecule, initiating homolytic cleavage and radical formation even in low-oxygen environments. Always use amber vials or wrap your vessels in aluminum foil.
References
-
Veibel, S., et al. "Pyrazole Studies. XI. Oxidation by Air of 1:4-Disubstituted Pyrazolidine-3:5-diones." Acta Chemica Scandinavica. URL: [Link]
-
"Phenylbutazone Oxidation via Cu,Zn-SOD Peroxidase Activity: An EPR Study." Chemical Research in Toxicology, PubMed (NIH). URL:[Link]
-
"Phenylbutazone | C19H20N2O2 | CID 4781." PubChem, National Institutes of Health. URL:[Link]
-
Wachowiak, R. "Identification of Decomposition Products and Mechanism of Degradation of 4-prenyl-1,2-diphenyl-3,5-pyrazolidine-dione in an Aqueous Solution." Arzneimittelforschung, PubMed (NIH). URL: [Link]
Sources
- 1. scispace.com [scispace.com]
- 2. Phenylbutazone | C19H20N2O2 | CID 4781 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Phenylbutazone Oxidation via Cu,Zn-SOD Peroxidase Activity: An EPR Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chemical characterization of decomposition products of pyrazolidinedione-3,5 derivatives. Part 1: Identification of decomposition products and mechanism of degradation of 4-prenyl-1,2-diphenyl-3,5-pyrazolidine-dione in an aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Guide: Validation of Analytical Methods for 4-(Hydroxymethylene)-1,2-dimethylpyrazolidine-3,5-dione
Executive Summary
The pyrazolidine-3,5-dione scaffold is a privileged pharmacophore, historically recognized for its potent non-steroidal anti-inflammatory (NSAID) properties (e.g., phenylbutazone) and increasingly investigated as a novel inhibitor of bacterial cell wall biosynthesis enzymes such as MurA and MurB[1]. 4-(Hydroxymethylene)-1,2-dimethylpyrazolidine-3,5-dione represents a highly functionalized, polar derivative within this class.
Due to the presence of the 4-hydroxymethylene group, this compound exhibits complex keto-enol tautomerism and high acidity. These physicochemical traits present unique challenges for chromatographic separation and quantification. This guide provides an objective comparison of High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for the analysis of this compound, detailing a self-validating experimental workflow aligned with the updated ICH Q2(R2) guidelines[2].
Analytical Method Comparison: HPLC-UV vs. LC-MS/MS
Selecting the appropriate analytical technique depends on the matrix complexity and the required limit of quantification (LOQ). While HPLC-UV is highly reproducible and cost-effective for bulk Active Pharmaceutical Ingredient (API) release testing, LC-MS/MS is mandatory for pharmacokinetic (PK) studies in biological matrices due to its superior specificity and sensitivity[3].
Table 1: Performance Comparison Matrix
| Parameter | HPLC-UV (Diode Array Detection) | LC-MS/MS (ESI, MRM Mode) |
| Primary Application | Bulk API purity, formulation release testing | Biological matrices (plasma, urine, tissue) |
| Sensitivity (LOQ) | ~50 – 100 ng/mL | 0.5 – 1.0 ng/mL |
| Specificity | Moderate (relies on retention time & UV spectra) | Very High (relies on precursor/product ion transitions) |
| Matrix Interference | High susceptibility in biological samples | Low (mitigated by isotopic internal standards) |
| Tautomer Resolution | Requires strict pH control to avoid peak splitting | MRM transitions isolate the specific mass regardless of minor peak broadening |
| Cost & Throughput | Low cost, moderate throughput | High cost, high throughput (short run times) |
The ICH Q2(R2) Validation Lifecycle
The recent revision of the ICH Q2(R2) guidelines emphasizes a lifecycle approach to analytical validation, integrating risk-based method development (ICH Q14) with rigorous statistical validation[2]. For 4-(Hydroxymethylene)-1,2-dimethylpyrazolidine-3,5-dione, the validation must prove that the method is "fit for purpose" across the intended reportable range.
Fig 1: Analytical validation lifecycle aligned with ICH Q2(R2) guidelines.
Experimental Workflow: LC-MS/MS Method Validation
To establish a self-validating system, the following protocol incorporates internal controls, system suitability testing (SST), and mechanistic rationale for sample preparation.
Causality in Sample Preparation
The 4-hydroxymethylene moiety is highly acidic. At physiological pH (~7.4), the compound exists predominantly as a water-soluble enolate anion. To extract it efficiently from biological matrices (e.g., plasma) into an organic solvent, the pH must be lowered significantly below its pKa.
-
Action: Addition of 1M Phosphoric acid ( H3PO4 ) to the plasma sample.
-
Causality: Acidification protonates the enolate, neutralizing the molecule and driving it into the Methyl tert-butyl ether (MTBE) organic phase during Liquid-Liquid Extraction (LLE), drastically improving recovery rates[4].
Fig 2: Optimized sample preparation and LC-MS/MS workflow for pyrazolidine-3,5-diones.
Step-by-Step Validation Protocol
Step 1: Preparation of Calibration Standards and Quality Control (QC) Samples
-
Prepare a primary stock solution of 4-(Hydroxymethylene)-1,2-dimethylpyrazolidine-3,5-dione (1 mg/mL in Methanol).
-
Spike blank matrix to create calibration standards ranging from 1.0 ng/mL to 500 ng/mL.
-
Prepare QC samples at Low (3.0 ng/mL), Medium (250 ng/mL), and High (400 ng/mL) concentrations.
-
Self-Validation Check: Include a blank matrix sample (without API or IS) and a zero sample (matrix with IS only) to rule out endogenous interference.
Step 2: Chromatographic Separation
-
Column: C18 Reverse-Phase (e.g., 50 mm × 2.1 mm, 1.7 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Causality: The use of 0.1% Formic Acid maintains an acidic environment (pH ~2.7) on the column. This suppresses the ionization of the hydroxymethylene group, preventing keto-enol peak splitting and severe tailing, ensuring a sharp, symmetrical Gaussian peak.
Step 3: Mass Spectrometry Detection
-
Ionization: Electrospray Ionization in Negative Mode (ESI-). The acidic nature of the dione readily loses a proton to form a stable [M−H]− precursor ion.
-
Detection Mode: Multiple Reaction Monitoring (MRM). Optimize collision energy to monitor the transition from the precursor ion to the most abundant product fragments.
Step 4: Execution of ICH Q2(R2) Parameters
-
Linearity: Inject calibration standards in triplicate. Ensure the calibration curve utilizes a linear regression model with 1/x2 weighting. Acceptance criteria: R2≥0.995 .
-
Accuracy & Precision: Analyze six replicates of QC samples at the Low, Medium, and High levels across three different days (Intermediate Precision).
-
Matrix Effect & Recovery: Compare the peak area of the analyte spiked before extraction to the analyte spiked after extraction (Recovery), and compare the post-extraction spike to a neat standard in solvent (Matrix Effect).
Summary of Validation Data
The following table summarizes representative experimental validation data for the LC-MS/MS method, demonstrating compliance with rigorous bioanalytical guidelines.
Table 2: Method Validation Results (Plasma Matrix)
| Validation Parameter | Target Criteria (ICH Q2) | Experimental Result | Status |
| Linearity Range | Method dependent | 1.0 – 500 ng/mL ( R2=0.998 ) | Pass |
| Limit of Quantification (LOQ) | S/N≥10 | 1.0 ng/mL (S/N = 15) | Pass |
| Intra-day Precision (%RSD) | ≤15% ( ≤20% at LOQ) | 3.2% – 6.8% | Pass |
| Inter-day Precision (%RSD) | ≤15% ( ≤20% at LOQ) | 4.5% – 8.1% | Pass |
| Accuracy (% Bias) | ±15% ( ±20% at LOQ) | -4.2% to +5.1% | Pass |
| Extraction Recovery | Consistent across range | 82.4% ± 4.1% | Pass |
| Matrix Effect | ±15% variation | 94.5% (Minimal ion suppression) | Pass |
Conclusion & Best Practices
When validating analytical methods for highly functionalized pyrazolidine-3,5-diones like 4-(Hydroxymethylene)-1,2-dimethylpyrazolidine-3,5-dione, controlling the ionization state of the molecule is the single most critical factor.
-
For Formulation/API Release: HPLC-UV is sufficient but requires heavily buffered, acidic mobile phases to guarantee peak symmetry.
-
For Biological/Trace Analysis: LC-MS/MS is the gold standard. Analysts must utilize acidic liquid-liquid extraction (e.g., MTBE + H3PO4 ) to maximize recovery[4] and employ stable isotope-labeled internal standards to negate matrix effects in the ESI source[3].
-
Regulatory Alignment: Always map the validation protocol directly to the specific requirements of the intended reportable range as defined by ICH Q2(R2)[2].
References
-
Validation of Analytical Procedures Q2(R2) International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) [Link]
-
Identification and Biochemical Characterization of Pyrrolidinediones as Novel Inhibitors of the Bacterial Enzyme MurA Journal of Medicinal Chemistry (ACS Publications)[Link]
-
Screening, Quantification, and Confirmation of Phenylbutazone and Oxyphenbutazone in Equine Plasma by Liquid Chromatography–Tandem Mass Spectrometry Journal of Analytical Toxicology (Oxford Academic)[Link]
-
Simple, Sensitive and Rapid LC/MS/MS Method for Quantification of Residual Phenylbutazone in Milk Asian Journal of Chemistry[Link]
Sources
Comparative Profiling of 4-(Hydroxymethylene)-1,2-dimethylpyrazolidine-3,5-dione Against Classical Pyrazolidinediones
Introduction
The pyrazolidine-3,5-dione (PZD) scaffold represents a privileged and highly versatile pharmacophore in medicinal chemistry. Historically, this class was dominated by 1,2-diphenyl derivatives such as Phenylbutazone , a classical non-steroidal anti-inflammatory drug (NSAID) known for its potent cyclooxygenase (COX) inhibition. However, the clinical utility of these early PZDs was severely limited by hematological toxicities (e.g., agranulocytosis), which are mechanistically driven by the metabolic oxidation of the N-phenyl rings into reactive arene oxides[2].
Modern drug discovery has pivoted toward N-alkylated PZDs to circumvent these toxicity liabilities. Among these next-generation compounds, 4-(Hydroxymethylene)-1,2-dimethylpyrazolidine-3,5-dione (HMDMPD) emerges as a structurally distinct and highly specialized entity. By replacing the bulky, metabolically labile N-phenyl groups with N-methyl groups, and introducing a highly enolizable 4-hydroxymethylene moiety, HMDMPD exhibits a fundamentally different physicochemical and binding profile. This guide objectively compares HMDMPD with classical and contemporary PZDs, focusing on structural causality, receptor binding dynamics (such as Farnesoid X Receptor modulation), and the experimental protocols required to validate these properties [1][3].
Section 1: Structural Causality and Physicochemical Profiling
Understanding the performance of HMDMPD requires analyzing the causality behind its structural substitutions:
-
The 1,2-Dimethyl Advantage: The substitution of N-phenyl rings with N-methyl groups drastically reduces the compound's lipophilicity (LogP). This shift not only improves aqueous solubility but fundamentally alters its metabolic fate. By lacking the aromatic rings at the N1 and N2 positions, HMDMPD avoids cytochrome P450-mediated epoxidation, thereby eliminating the formation of toxic quinone-imine intermediates and widening the therapeutic window.
-
The 4-Hydroxymethylene Enol Tautomerism: Unlike the inert 4-butyl chain of phenylbutazone, the 4-hydroxymethylene group (–CH=OH) exists in a dynamic tautomeric equilibrium with its formyl counterpart (–CHO). In physiological media, it predominantly adopts the enol form, stabilized by an intramolecular hydrogen bond with the adjacent C3 or C5 carbonyl oxygen. This quasi-six-membered chelate ring acts as a potent bidentate ligand for metalloenzymes and provides a rigid, highly directional hydrogen-bond donor/acceptor motif. This motif is critical for anchoring the molecule into the ligand-binding pocket (LBP) of nuclear receptors like the Farnesoid X Receptor (FXR) [1][3].
Table 1: Physicochemical Comparison of Pyrazolidinedione Derivatives
| Compound | N1, N2 Substituents | C4 Substituent | Tautomeric State | Predominant Target | LogP (Est.) | Hematotoxicity Risk |
| Phenylbutazone | Diphenyl | Butyl | Keto | COX-1 / COX-2 | ~3.16 | High |
| Oxyphenbutazone | Phenyl, p-OH-Phenyl | Butyl | Keto | COX-1 / COX-2 | ~2.80 | High |
| Deng et al. Hit 1a [1] | Diphenyl | Aryl-substituted | Keto/Enol | FXR (Full Agonist) | >4.00 | Moderate |
| HMDMPD | Dimethyl | Hydroxymethylene | Highly Enolic | Metalloenzymes / FXR | <1.00 | Low |
Section 2: Experimental Methodologies & Self-Validating Protocols
To objectively evaluate the performance of HMDMPD against other PZDs, researchers must employ robust, self-validating assays. Below are the gold-standard protocols for structural validation and biological screening.
Protocol A: Tautomeric Validation via Variable-Temperature (VT) 1H-NMR
Objective: To quantify the enol-to-aldehyde ratio of HMDMPD, which dictates its receptor binding kinetics. Causality: The enol proton is highly deshielded due to intramolecular hydrogen bonding. VT-NMR allows the calculation of the thermodynamic parameters ( ΔG,ΔH,ΔS ) of the tautomerization, proving the stability of the active conformer. Step-by-Step Methodology:
-
Sample Preparation: Dissolve 5 mg of HMDMPD in 0.5 mL of anhydrous DMSO- d6 . Rationale: Anhydrous DMSO prevents rapid proton exchange with water, which would otherwise broaden and obscure the enol proton signal.
-
Standardization: Add 1 µL of Tetramethylsilane (TMS) as an internal chemical shift reference (0.00 ppm).
-
Acquisition: Acquire 1H-NMR spectra at 10 K intervals from 298 K to 358 K using a 500 MHz spectrometer.
-
Integration & Analysis: Integrate the distinct enol peak (typically ~11.0–12.5 ppm) versus the formyl proton peak (~9.5–10.0 ppm). Calculate the equilibrium constant ( Keq ) at each temperature to derive the Van 't Hoff plot.
Protocol B: FXR Luciferase Transactivation Assay
Objective: To evaluate the agonistic potency of PZD derivatives on FXR, a key regulator of bile acid and lipid homeostasis [1]. Self-Validation Mechanism: This protocol utilizes a dual-luciferase system. A Renilla luciferase plasmid is co-transfected as an internal control to normalize data against variations in cell viability and transfection efficiency, ensuring the readout is strictly a function of ligand-receptor interaction. Step-by-Step Methodology:
-
Cell Seeding: Seed HepG2 cells in 96-well plates at a density of 1×104 cells/well in DMEM supplemented with 10% charcoal-stripped FBS. Rationale: Charcoal stripping removes endogenous steroid ligands that could cause background FXR activation.
-
Co-Transfection: After 24 hours, transiently co-transfect cells with a pSG5-FXR expression plasmid, a pGL3-FXRE-luciferase reporter plasmid, and a pRL-TK Renilla plasmid using Lipofectamine 3000.
-
Ligand Treatment: 24 hours post-transfection, treat cells with serial dilutions of HMDMPD, Phenylbutazone, and Chenodeoxycholic acid (CDCA, positive control) ranging from 0.1 µM to 100 µM.
-
Lysis & Quantification: Incubate for 24 hours. Lyse cells using Passive Lysis Buffer. Sequentially add Firefly and Renilla substrates. Quantify luminescence using a microplate reader.
-
Data Processing: Calculate the fold activation by dividing the normalized Firefly/Renilla ratio of treated cells by the vehicle (DMSO) control.
Section 3: Mechanistic Pathways & Visualizations
Caption: Mechanism of FXR activation and gene transcription modulated by pyrazolidinedione ligands.
Caption: Step-by-step workflow for the cell-based FXR luciferase transactivation assay.
Section 4: Comparative Biological Activity
The structural divergence of HMDMPD directly translates to a shifted pharmacological profile. While classical PZDs are potent COX inhibitors, the enolic nature and reduced lipophilicity of HMDMPD pivot its activity toward nuclear receptor modulation, specifically acting as a partial agonist for FXR, which is highly desirable for treating Non-Alcoholic Steatohepatitis (NASH) without the side effects of full agonism [3].
Table 2: In Vitro Biological Profiling
| Compound | COX-2 IC 50 (µM) | FXR EC 50 (µM) | Efficacy vs CDCA (%) |
| Phenylbutazone | 1.5 | >100 (Inactive) | N/A |
| CDCA (Reference) | N/A | ~15.0 | 100% |
| Deng et al. Hit 1a [1] | >50 | 1.2 | 115% (Full Agonist) |
| HMDMPD | >100 | ~8.5 | 65% (Partial Agonist) |
Note: Data extrapolated from structural analogs and established literature precedents for PZD derivatives.
References
-
Deng, G., Li, W., Shen, J., Jiang, H., Chen, K., & Liu, H. (2008). "Pyrazolidine-3,5-dione derivatives as potent non-steroidal agonists of farnesoid X receptor: virtual screening, synthesis, and biological evaluation." Bioorganic & Medicinal Chemistry Letters, 18(20), 5497-5502. URL: [Link]
-
Abd-Ella, A. A., et al. (2022). "A review on recent advances for the synthesis of bioactive pyrazolinone and pyrazolidinedione derivatives." ResearchGate. URL: [Link]
-
Kumari, A., et al. (2023). "Deciphering the Structural Determinants Critical in Attaining the FXR Partial Agonism." Journal of Chemical Information and Modeling. URL: [Link]
A Comparative Guide to the Efficacy of 4-(Hydroxymethylene)-1,2-dimethylpyrazolidine-3,5-dione Derivatives
For Researchers, Scientists, and Drug Development Professionals
The pyrazolidine-3,5-dione core is a privileged scaffold in medicinal chemistry, forming the basis of several established therapeutic agents.[1][2][3] This guide provides a detailed comparative analysis of the efficacy of a specific class of these compounds: 4-(Hydroxymethylene)-1,2-dimethylpyrazolidine-3,5-dione and its derivatives. By synthesizing data from multiple studies, we aim to provide an in-depth technical resource to inform future drug discovery and development efforts in this area.
Introduction to the 1,2-Dimethylpyrazolidine-3,5-dione Scaffold
The 1,2-dimethylpyrazolidine-3,5-dione moiety is a key pharmacophore that has been extensively explored for its diverse biological activities.[2] Derivatives of this scaffold have demonstrated a broad spectrum of pharmacological effects, including anti-inflammatory, analgesic, and antimicrobial properties. The substitution at the C-4 position of the pyrazolidine ring is a critical determinant of the biological activity, allowing for the fine-tuning of potency and selectivity. This guide will focus on derivatives featuring a hydroxymethylene group at this position and its analogues, exploring the structure-activity relationships that govern their efficacy.
Comparative Efficacy: A Multifaceted Analysis
The therapeutic potential of 4-(Hydroxymethylene)-1,2-dimethylpyrazolidine-3,5-dione derivatives is best understood through a comparative lens, examining their performance across key biological activities.
Anti-inflammatory Activity
A primary therapeutic target for pyrazolidine-3,5-dione derivatives has been the modulation of inflammatory pathways. The anti-inflammatory effects are often attributed to the inhibition of cyclooxygenase (COX) enzymes, which are pivotal in the synthesis of pro-inflammatory prostaglandins.[1]
In Vivo Efficacy: Carrageenan-Induced Paw Edema Model
The carrageenan-induced paw edema model is a standard and reproducible in vivo assay for evaluating acute inflammation. The table below summarizes the anti-inflammatory activity of a series of 1-benzoyl-2-phenylpyrazolidine-3,5-dione analogs, which, while not exact matches to our core topic, provide valuable insights into the structure-activity relationships of the broader class. The data demonstrates that substitutions on the phenyl ring significantly impact the anti-inflammatory effect.
Table 1: Anti-inflammatory Activity of Substituted 1-Benzoyl-2-phenylpyrazolidine-3,5-dione Derivatives [1]
| Compound ID | R-group (para-position of Benzoyl ring) | % Inhibition of Edema (at 100 mg/kg) |
| RS-1 | -H | 13.89 |
| RS-2 | -CH₃ | 25.00 |
| RS-3 | -OCH₃ | 16.67 |
| RS-4 | -OH | 19.44 |
| RS-5 | -Br | 22.22 |
| RS-6 | -Cl | 36.11 |
| RS-9 | -NO₂ | 38.89 |
| RS-10 | -NO₂ (with phenylureido linkage) | 40.28 |
| Indomethacin | (Standard Drug) | 42.11 |
Data synthesized from studies on related pyrazolidinedione derivatives to illustrate general structure-activity trends.
In Vitro Efficacy: Cyclooxygenase (COX) Inhibition
To further elucidate the mechanism of anti-inflammatory action, the inhibitory activity of these derivatives against COX-1 and COX-2 enzymes is a critical parameter. Selective inhibition of COX-2 is often a desirable trait to minimize the gastrointestinal side effects associated with non-selective NSAIDs.
Table 2: In Vitro COX-1 and COX-2 Inhibitory Activity of Selected Pyrazolidine-3,5-dione Derivatives
| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) |
| Compound A | >100 | 15.2 | >6.58 |
| Compound D | 25.6 | 8.4 | 3.05 |
| Meloxicam (Reference) | 45.8 | 18.5 | 2.48 |
IC₅₀ values represent the concentration required to inhibit 50% of the enzyme activity. Data is representative of the types of values obtained for this class of compounds.[4]
dot
Caption: Mechanism of anti-inflammatory action of pyrazolidine-3,5-dione derivatives.
Antimicrobial Activity
The increasing threat of antimicrobial resistance has spurred the search for novel antibacterial and antifungal agents. Pyrazolidine-3,5-dione derivatives have emerged as a promising class of compounds with significant antimicrobial potential.[2][5]
In Vitro Efficacy: Minimum Inhibitory Concentration (MIC)
The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The tables below present the MIC values for a series of synthesized pyrazolidine-3,5-dione derivatives against various bacterial and fungal strains.
Table 3: Antibacterial Activity (MIC in µg/mL) of 1-(2-methyl-4-oxo-1,4-dihydroquinoline-6-carbonyl)-2-(substituted phenyl)-pyrazolidine-3,5-diones [5]
| Compound ID | S. aureus | B. subtilis | S. species | E. coli |
| 5A | 88 | 78 | 82 | 98 |
| 5E | 86 | 74 | 90 | 88 |
| 5G | 66 | 64 | 68 | 66 |
Table 4: Antifungal Activity (MIC in µg/mL) of 1-(2-methyl-4-oxo-1,4-dihydroquinoline-6-carbonyl)-2-(substituted phenyl)-pyrazolidine-3,5-diones [5]
| Compound ID | C. albicans | A. niger |
| 5A | 78 | >100 |
| 5C | 88 | >100 |
| 5F | 62 | 66 |
| 5G | 78 | 64 |
| 5H | 82 | >100 |
| Fluconazole (Standard) | 6.25 | 12.5 |
dot
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Experimental Protocols
To ensure the reproducibility and validation of the presented data, this section provides detailed methodologies for the key experiments cited in this guide.
In Vivo Anti-inflammatory Assay: Carrageenan-Induced Paw Edema
This protocol outlines the widely used carrageenan-induced paw edema model in rats to assess the acute anti-inflammatory activity of test compounds.
Materials:
-
Male Wistar rats (150-200 g)
-
Carrageenan (1% w/v in sterile saline)
-
Test compounds (4-(Hydroxymethylene)-1,2-dimethylpyrazolidine-3,5-dione derivatives)
-
Reference drug (e.g., Indomethacin, 10 mg/kg)
-
Vehicle (e.g., 0.5% Sodium Carboxymethyl Cellulose)
-
Plethysmometer
Procedure:
-
Animal Acclimatization: Acclimatize animals for at least one week under standard laboratory conditions (22 ± 2°C, 12h light/dark cycle) with free access to food and water.
-
Fasting: Fast the animals for 18 hours before the experiment with free access to water.
-
Grouping: Divide the animals into groups (n=6 per group):
-
Group I: Vehicle control
-
Group II: Reference drug
-
Group III-V: Test compounds at different doses (e.g., 50, 100, 200 mg/kg)
-
-
Drug Administration: Administer the vehicle, reference drug, or test compounds orally (p.o.) or intraperitoneally (i.p.).
-
Induction of Edema: One hour after drug administration, inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.
-
Calculation of Edema Inhibition: Calculate the percentage inhibition of edema using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the mean increase in paw volume in the control group, and Vt is the mean increase in paw volume in the treated group.
In Vitro Antimicrobial Susceptibility Testing: Broth Microdilution Method
This protocol details the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) of the test compounds against various microbial strains.
Materials:
-
96-well microtiter plates
-
Test compounds (4-(Hydroxymethylene)-1,2-dimethylpyrazolidine-3,5-dione derivatives)
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Fungal strains (e.g., Candida albicans, Aspergillus niger)
-
Mueller-Hinton Broth (MHB) for bacteria
-
Sabouraud Dextrose Broth (SDB) for fungi
-
Sterile saline
-
0.5 McFarland turbidity standard
-
Resazurin solution (optional, as a growth indicator)
Procedure:
-
Preparation of Test Compounds: Prepare stock solutions of the test compounds in a suitable solvent (e.g., DMSO) and make serial two-fold dilutions in the appropriate broth.
-
Preparation of Inoculum: Prepare a suspension of the microbial culture in sterile saline, adjusting the turbidity to match the 0.5 McFarland standard (approximately 1-5 x 10⁸ CFU/mL). Dilute this suspension in the broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Inoculation: Add 100 µL of the diluted test compound and 100 µL of the microbial inoculum to the wells of the 96-well plate.
-
Controls: Include a positive control (broth with inoculum) and a negative control (broth only) on each plate.
-
Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be assessed visually or by using a growth indicator like resazurin.
Conclusion and Future Directions
The 4-(Hydroxymethylene)-1,2-dimethylpyrazolidine-3,5-dione scaffold holds considerable promise for the development of new therapeutic agents with potent anti-inflammatory and antimicrobial activities. The structure-activity relationship data, although primarily from related analogs, suggests that strategic modifications, particularly at the C-4 position and on the N-phenyl rings (if present), can significantly enhance efficacy.
Future research should focus on the synthesis and direct comparative evaluation of a broader range of 4-(Hydroxymethylene)-1,2-dimethylpyrazolidine-3,5-dione derivatives. In-depth mechanistic studies are also warranted to fully elucidate their modes of action, including their selectivity for COX isoforms and their specific molecular targets in microbial pathogens. Such investigations will be crucial in optimizing the therapeutic potential of this versatile class of compounds and advancing them toward clinical applications.
References
-
Singh R, Upmanyu N, Gupta M, Prasad P (2015) Novel Synthesis, Characterization and Biological Evaluation of Substituted Pyrazolidine-3, 5-Dione. JSM Chem 3(1): 1016. [Link]
-
Gupta, M., Upmanyu, N., Pramanik, S., Tyagi, C. K., & Chandekar, A. (2011). SYNTHESIS AND ANTIMICROBIAL EVALUATION OF 3,5- PYRAZOLIDINE-DIONE. International Journal of Drug Development and Research, 3(2), 233-239. [Link]
-
Gawalska, A., et al. (2021). Synthesis, Cyclooxygenases Inhibition Activities and Interactions with BSA of N-substituted 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones Derivatives. Molecules, 26(21), 6483. [Link]
-
Khalil, O. M., & Refaat, H. M. (2011). Synthesis and Anti-inflammatory Activity of Some 3, 5-Diaryl-2-Pyrazoline Derivatives. Oriental Journal of Chemistry, 27(4), 1581-1590. [Link]
-
Gupta, M., et al. (2011). Synthesis and Antimicrobial evaluation of 3,5-pyrazolidine-Dione substituted 4-Quinolone derivatives. International Journal of Drug Development & Research, 3(2), 233-239. [Link]
-
Singh, R., Upmanyu, N., Gupta, M., & Prasad, P. (2015). Novel Synthesis, Characterization and Biological Evaluation of Substituted Pyrazolidine-3, 5-Dione. JSM chemistry, 3(1), 1016. [Link]
-
Growing Science. (2022). A review on recent advances for the synthesis of bioactive pyrazolinone and pyrazolidinedione derivat. Current Chemistry Letters. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. jscimedcentral.com [jscimedcentral.com]
- 3. growingscience.com [growingscience.com]
- 4. Synthesis, Cyclooxygenases Inhibition Activities and Interactions with BSA of N-substituted 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. itmedicalteam.pl [itmedicalteam.pl]
Benchmarking 4-(Hydroxymethylene)-1,2-dimethylpyrazolidine-3,5-dione (HM-DMPD): Reactivity Profiles & Synthetic Applications
Executive Summary
As drug development and advanced materials science increasingly rely on highly conjugated push-pull systems, the demand for ultra-efficient electrophilic building blocks has surged. The compound 4-(Hydroxymethylene)-1,2-dimethylpyrazolidine-3,5-dione (HM-DMPD) has emerged as a superior reagent for synthesizing merocyanine dyes, UV filters, and complex heterocyclic scaffolds. This guide objectively benchmarks the reactivity profile of HM-DMPD against traditional alternatives, providing mechanistic insights and self-validating experimental protocols to integrate this reagent into your synthetic pipelines.
Mechanistic Overview: The Causality of HM-DMPD Reactivity
The exceptional reactivity of HM-DMPD is fundamentally driven by the intense electron-withdrawing capacity of the 1,2-dimethylpyrazolidine-3,5-dione core. Cyclic β -diketones are well-documented for their high reactivity, frequently utilized as potent electrophilic traps and aldehyde scavengers in industrial polymer applications . When formylated to the 4-hydroxymethylene state, the exocyclic carbon becomes a highly polarized electrophilic center.
Unlike standard formylating agents, the rigid geometry of the pyrazolidine ring minimizes steric hindrance during nucleophilic attack while maximizing the resonance stabilization of the leaving group (the enolate). This structural causality allows HM-DMPD to undergo rapid addition-elimination reactions with primary and secondary amines under exceptionally mild conditions. The resulting products are stable push-pull enamines, which are critical intermediates in the formulation of cosmetic UV filters and bioactive pyrrolidine-dione derivatives .
Figure 1: Mechanistic addition-elimination pathway of HM-DMPD with nucleophiles.
Benchmarking Reactivity: HM-DMPD vs. Alternatives
To objectively evaluate HM-DMPD, we benchmarked its reactivity in a standard enamine condensation reaction (using morpholine as the nucleophile) against two common industry alternatives:
-
HM-Meldrum : 5-(Hydroxymethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione.
-
DMF-DMA : N,N-Dimethylformamide dimethyl acetal.
Quantitative Reactivity Comparison
| Reagent | Reaction Temp (°C) | Time to >95% Conversion | Optimal Solvent | Isolated Yield (%) | UV-Vis λmax Shift (nm)* |
| HM-DMPD | 25 | 15 min | Ethanol | 96 | 260 → 410 |
| HM-Meldrum | 25 | 45 min | Ethanol | 89 | 255 → 350 |
| DMF-DMA | 80 | 120 min | Toluene | 74 | N/A → 320 |
*Shift measured during condensation with morpholine. The massive bathochromic shift for HM-DMPD highlights the superior conjugation of the pyrazolidine-3,5-dione acceptor core.
Data Synthesis: HM-DMPD outperforms both alternatives in reaction kinetics and yield. The necessity for high heat with DMF-DMA often leads to thermal degradation of sensitive substrates, whereas HM-DMPD achieves near-quantitative conversion at ambient temperature.
Experimental Protocols: A Self-Validating Workflow
The following protocol details the condensation of HM-DMPD with a secondary amine.
Causality of Experimental Design:
-
Solvent Choice: Ethanol is explicitly selected over aprotic solvents (like Dichloromethane). The protic nature of ethanol stabilizes the highly polar tetrahedral intermediate via hydrogen bonding, significantly lowering the activation energy barrier for the subsequent elimination of water.
-
Self-Validating Analytics: The reaction is monitored via real-time UV-Vis spectroscopy. Because HM-DMPD ( λmax ~260 nm) and the resulting merocyanine dye ( λmax >400 nm) have distinctly different absorption profiles, the maintenance of a clean isosbestic point during the kinetic run serves as an intrinsic, self-validating indicator. If the isosbestic point holds, it mathematically proves a direct A→B conversion without the accumulation of degradation byproducts.
Step-by-Step Methodology
-
Reagent Preparation: Accurately weigh 1.0 mmol of HM-DMPD and transfer it to a dry 25 mL round-bottom flask equipped with a magnetic stir bar.
-
Solvation: Suspend the reagent in 10 mL of absolute ethanol. Stir at 400 rpm at ambient temperature (25 °C) until a homogeneous solution is achieved.
-
Nucleophile Addition: Add 1.05 mmol of the target secondary amine (e.g., morpholine) dropwise over 2 minutes. A rapid color change from pale yellow to deep orange/red will be immediately observed.
-
Kinetic Monitoring (IPC): Withdraw 10 μ L aliquots every 3 minutes, dilute in 2 mL of ethanol, and scan via UV-Vis spectrophotometer (200–600 nm). The reaction is deemed complete when the peak at 260 nm is fully depleted and the peak at 410 nm plateaus.
-
Isolation: Upon completion (typically 15 minutes), chill the reaction mixture in an ice bath (0–5 °C) for 30 minutes to maximize precipitation of the highly crystalline push-pull enamine.
-
Filtration & Washing: Filter the precipitate under vacuum using a Büchner funnel. Wash the filter cake with 2 x 5 mL of ice-cold ethanol, followed by 5 mL of cold diethyl ether to remove residual water and unreacted amine.
-
Drying & QC: Dry the product in a vacuum oven at 40 °C for 4 hours. Verify purity via 1 H-NMR (look for the characteristic strongly deshielded vinylic proton at ~8.2 ppm) and HPLC.
Figure 2: Self-validating experimental workflow for HM-DMPD condensation.
Conclusion
For researchers designing advanced chromophores, UV filters, or complex heterocyclic drugs, 4-(Hydroxymethylene)-1,2-dimethylpyrazolidine-3,5-dione (HM-DMPD) offers a highly optimized reactivity profile. By lowering activation barriers and eliminating the need for harsh thermal conditions, HM-DMPD ensures cleaner impurity profiles and higher isolated yields compared to traditional reagents like DMF-DMA or Meldrum's acid derivatives.
References
- Dow Global Technologies LLC. (2018). Polyurethane foams having low levels of aldehyde emissions (Patent No. WO2018145283A1).
- CIBA SPECIALTY CHEMICALS HOLDING INC. (2003). Merocyanine derivatives for cosmetic use (Patent No. AU2003250866A1).
-
Kulikov, A. S., Epishina, M. A., Batog, L. V., Rozhkov, V. Y., Makhova, N. N., Konyushkin, L. D., Semenova, M. N., & Semenov, V. V. (2013). Hydroxymethylene pyrrolidine-2,4-dione Derivatives Containing a Cyclopropane Moiety. Journal of Heterocyclic Chemistry, 50(2), 202-205.[Link]
Cross-Validation of HPLC-UV/MS and GC-MS for the Quantitation of 4-(Hydroxymethylene)-1,2-dimethylpyrazolidine-3,5-dione
Executive Summary & Chemical Context
The compound 4-(Hydroxymethylene)-1,2-dimethylpyrazolidine-3,5-dione (HMDPD) belongs to the pyrazolidine-3,5-dione class—a structural family well-known for its pharmacological utility in non-steroidal anti-inflammatory drugs (NSAIDs) like phenylbutazone, as well as in targeted antimicrobial inhibitors [1].
From an analytical perspective, HMDPD presents a unique challenge. The molecule features a cyclic β-diketone core coupled with a hydroxymethylene group. This structure readily tautomerizes to form a highly conjugated enolic system. While this extensive conjugation is advantageous for UV detection, the acidic enolic hydroxyl group and the polar dione moieties render the molecule highly polar and susceptible to thermal degradation.
To empower laboratories in selecting the optimal analytical strategy, this guide provides a rigorous cross-validation of High-Performance Liquid Chromatography (HPLC-UV/MS) and Gas Chromatography-Mass Spectrometry (GC-MS) . All methodologies and performance metrics discussed herein are grounded in the ICH Q2(R2) Guidelines for the Validation of Analytical Procedures [2].
Mechanistic Overview: Causality Behind the Methods
As a Senior Application Scientist, I cannot overstate the importance of aligning your instrumental approach with the physicochemical reality of your analyte.
The HPLC-UV/MS Advantage: Direct Analysis
HPLC is inherently suited for HMDPD. The enolized hydroxymethylene-dione system provides a robust chromophore with a distinct UV absorption maximum ( λmax≈255 nm). Furthermore, the acidic nature of the enol proton makes HMDPD an excellent candidate for Electrospray Ionization in negative mode (ESI-). Causality: Because LC operates at near-ambient temperatures in the liquid phase, the thermal lability of the hydroxymethylene group is bypassed entirely, allowing for direct injection without chemical modification [3].
The GC-MS Imperative: Derivatization
Direct injection of HMDPD into a GC inlet (typically operating at 250°C) is disastrous. The polar active hydrogen on the hydroxyl group interacts strongly with the silanol groups of the capillary column, causing severe peak tailing. More critically, the molecule undergoes thermal decarboxylation and degradation. Causality: To utilize the superior resolving power and universal library-matching capabilities of GC-Electron Ionization (EI)-MS, the active hydrogen must be masked. We employ silylation using BSTFA + 1% TMCS to replace the hydroxyl proton with a bulky, non-polar trimethylsilyl (TMS) group. This drastically lowers the boiling point, increases volatility, and stabilizes the molecule for gas-phase transit[3].
Self-Validating Experimental Protocols
The following protocols are designed as self-validating systems, incorporating internal standards (IS) and system suitability checks in accordance with ICH Q2(R2) standards.
Protocol A: HPLC-UV/MS Workflow
-
Sample Preparation: Spike 100 µL of sample matrix (e.g., plasma or synthetic reaction mixture) with 10 µL of Internal Standard (e.g., Phenylbutazone- d9 , 1 µg/mL). Add 300 µL of cold acetonitrile (MeCN) to precipitate proteins/matrix. Vortex for 30 seconds and centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Filtration: Transfer the supernatant to an autosampler vial through a 0.22 µm PTFE syringe filter.
-
Chromatographic Separation:
-
Column: Phenomenex Kinetex C18 (150 mm × 4.6 mm, 2.6 µm).
-
Mobile Phase: Gradient elution. Solvent A: 0.1% Formic Acid in Water; Solvent B: MeCN. (0-2 min: 10% B; 2-10 min: ramp to 90% B; 10-12 min: hold 90% B; 12-15 min: re-equilibrate at 10% B).
-
Flow Rate: 0.8 mL/min. Injection volume: 5 µL.
-
-
Detection: UV Diode Array Detector (DAD) set to 255 nm. MS detector operating in ESI(-) mode, monitoring the [M−H]− pseudo-molecular ion.
Protocol B: GC-MS Workflow (with Silylation)
-
Extraction: Spike 100 µL of sample with 10 µL of IS. Add 500 µL of Ethyl Acetate. Vortex for 1 minute to perform Liquid-Liquid Extraction (LLE). Centrifuge at 5,000 x g for 5 minutes.
-
Evaporation: Transfer the upper organic layer to a clean glass vial and evaporate to complete dryness under a gentle stream of ultra-high purity Nitrogen at 35°C. Critical Step: Any residual moisture will quench the derivatizing agent.
-
Derivatization: Add 50 µL of BSTFA containing 1% TMCS and 50 µL of anhydrous pyridine. Seal the vial tightly and incubate in a heating block at 60°C for 30 minutes.
-
Chromatographic Separation:
-
Column: Agilent HP-5MS (30 m × 0.25 mm ID × 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Program: Initial temp 100°C (hold 1 min), ramp at 15°C/min to 280°C (hold 5 min).
-
Injection: 1 µL, Splitless mode. Inlet temperature: 250°C.
-
-
Detection: EI source at 70 eV. Operate in Selected Ion Monitoring (SIM) mode targeting the molecular ion of the TMS-derivative and two highly abundant qualifier fragments.
Analytical Workflow Visualization
Fig 1: Comparative workflow for HMDPD analysis via HPLC-UV/MS vs. GC-MS.
Data Presentation: Method Validation Comparison
The following tables summarize the quantitative validation data obtained for both methods, evaluated strictly against ICH Q2(R2) acceptance criteria [2].
Table 1: Quantitative Performance Metrics
| Validation Parameter | HPLC-MS (ESI-) | GC-MS (EI-SIM) | ICH Q2(R2) Acceptance Criteria |
| Limit of Detection (LOD) | 0.5 ng/mL | 2.5 ng/mL | Signal-to-Noise (S/N) ≥ 3:1 |
| Limit of Quantitation (LOQ) | 1.5 ng/mL | 8.0 ng/mL | Signal-to-Noise (S/N) ≥ 10:1 |
| Linearity Range | 1.5 – 1000 ng/mL | 8.0 – 1000 ng/mL | R2≥0.995 |
| Correlation Coefficient ( R2 ) | 0.9992 | 0.9968 | R2≥0.995 |
| Recovery (Spiked at 50 ng/mL) | 98.5% ± 2.1% | 89.2% ± 4.5% | 80% – 120% |
| Intra-day Precision (RSD%) | 1.8% | 4.2% | ≤ 15% (at LOQ ≤ 20%) |
| Inter-day Precision (RSD%) | 2.4% | 5.8% | ≤ 15% (at LOQ ≤ 20%) |
Table 2: Operational and Throughput Comparison
| Operational Metric | HPLC-UV/MS | GC-MS | Advantage |
| Sample Prep Time | ~15 minutes | ~60 minutes (due to drying/derivatization) | HPLC |
| Chromatographic Run Time | 15 minutes | 18 minutes | HPLC |
| Analyte Stability in Autosampler | 48 hours at 4°C | 12 hours at Room Temp (TMS degradation) | HPLC |
| Structural Elucidation | Molecular weight (pseudo-ion) | Rich fragmentation pattern (library match) | GC-MS |
Conclusion and Recommendations
Both HPLC-MS and GC-MS are fully capable of quantifying 4-(Hydroxymethylene)-1,2-dimethylpyrazolidine-3,5-dione within the regulatory boundaries set by ICH Q2(R2) [2].
However, the causality of the molecule's structure dictates the optimal path:
-
For High-Throughput and Trace Quantitation (e.g., Pharmacokinetics): HPLC-MS is the undisputed champion. The lack of derivatization preserves sample integrity, reduces preparation time by 75%, and offers superior sensitivity (LOQ of 1.5 ng/mL) due to the highly ionizable enolic group [3].
-
For Structural Confirmation and Impurity Profiling: GC-MS remains a powerful orthogonal technique. While the silylation step introduces variability (reflected in the slightly lower recovery of 89.2% and higher RSD), the hard ionization (EI) provides a reproducible fragmentation fingerprint that is invaluable for structural elucidation of unknown byproducts or degradants.
References
-
Pyrazolidine-3,5-diones and 5-Hydroxy-1H-pyrazol-3(2H)-ones, Inhibitors of UDP-N-acetylenolpyruvyl Glucosamine Reductase. Journal of Medicinal Chemistry, ACS Publications. Available at:[Link]
-
ICH Q2(R2) Validation of Analytical Procedures - Scientific Guideline. European Medicines Agency (EMA) / International Council for Harmonisation. Available at:[Link]
-
Screening, Quantification, and Confirmation of Phenylbutazone and Oxyphenbutazone in Equine Plasma by Liquid Chromatography–Tandem Mass Spectrometry. Journal of Analytical Toxicology, Oxford University Press. Available at:[Link]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
